molecular formula C12H15NO6 B15611145 Axinelline A

Axinelline A

Cat. No.: B15611145
M. Wt: 269.25 g/mol
InChI Key: ZNAULGVROLOSBS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axinelline A is a N-acylglycine.
This compound has been reported in Streptomyces axinellae with data available.
cyclooxygenase-2 (COX-2) inhibitor from Streptomyces axinellae SCSIO02208;  structure in first source

Properties

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

ethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate

InChI

InChI=1S/C12H15NO6/c1-2-19-12(18)8(6-14)13-11(17)7-4-3-5-9(15)10(7)16/h3-5,8,14-16H,2,6H2,1H3,(H,13,17)/t8-/m0/s1

InChI Key

ZNAULGVROLOSBS-QMMMGPOBSA-N

Origin of Product

United States

Foundational & Exploratory

Axinelline A: A Technical Guide to its Natural Origin and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinelline A is a naturally occurring compound that has garnered significant interest within the scientific community due to its notable inhibitory activity against cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain, making this compound a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the natural origin of this compound, its proposed biosynthetic pathway, and detailed experimental methodologies for its study.

Natural Origin

This compound was first isolated from the marine actinomycete, Streptomyces axinellae strain SCSIO02208.[1] This bacterium was itself isolated from the Mediterranean sponge Axinella polypoides. The discovery of this compound highlights the vast potential of marine microorganisms as a source of novel bioactive secondary metabolites with therapeutic potential.

Biological Activity and Quantitative Data

This compound exhibits inhibitory activity against both COX-1 and COX-2 enzymes, with a preference for COX-2. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (μM)
This compoundCOX-18.89
This compoundCOX-22.8[1]

Proposed Biosynthesis Pathway

The biosynthesis of this compound is proposed to proceed via a nonribosomal peptide synthetase (NRPS) pathway, analogous to the biosynthesis of the siderophore enterobactin. This pathway involves the activation and condensation of two primary precursors: L-serine and 2,3-dihydroxybenzoic acid (2,3-DHBA).

The proposed biosynthetic pathway can be visualized as follows:

AxinellineA_Biosynthesis cluster_precursors Precursor Synthesis cluster_activation NRPS-Mediated Activation and Acylation cluster_condensation Condensation and Release Chorismate Chorismate EntA EntA (Isochorismate Synthase) Chorismate->EntA L_Serine L-Serine EntF_A EntF (A-domain) (Ser-AMP Ligase) L_Serine->EntF_A ATP EntB EntB (Isochorismatase) EntA->EntB Isochorismate EntC EntC (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase) EntB->EntC 2,3-dihydro-2,3-dihydroxybenzoate DHBA 2,3-Dihydroxybenzoic Acid (2,3-DHBA) EntC->DHBA EntE EntE (DHBA-AMP Ligase) DHBA->EntE ATP DHBA_AMP 2,3-DHBA-AMP EntE->DHBA_AMP PPi Ser_AMP L-Ser-AMP EntF_A->Ser_AMP PPi EntB_T EntB (T-domain) (Thiolation) DHBA_AMP->EntB_T AMP EntF_T EntF (T-domain) (Thiolation) Ser_AMP->EntF_T AMP DHBA_S_EntB 2,3-DHBA-S-EntB EntB_T->DHBA_S_EntB Ser_S_EntF L-Ser-S-EntF EntF_T->Ser_S_EntF EntF_C EntF (C-domain) (Condensation) DHBA_S_EntB->EntF_C Ser_S_EntF->EntF_C AxinellineA This compound EntF_C->AxinellineA Esterification & Release (TE-domain)

Caption: Proposed biosynthetic pathway of this compound via a nonribosomal peptide synthetase (NRPS) system.

Experimental Protocols

General Protocol for Isolation and Purification of this compound from Streptomyces axinellae

The following is a generalized protocol for the isolation and purification of secondary metabolites from Streptomyces fermentation, based on common practices in natural product chemistry. The specific details for this compound would be found in the primary literature.

4.1.1. Fermentation

  • Prepare a seed culture of Streptomyces axinellae SCSIO02208 in a suitable liquid medium (e.g., ISP2 broth).

  • Incubate the seed culture at 28-30°C with shaking (e.g., 180-220 rpm) for 2-3 days.

  • Inoculate a large-scale production culture with the seed culture. The production medium should be optimized for secondary metabolite production.

  • Incubate the production culture for 7-14 days under the same conditions as the seed culture.

4.1.2. Extraction

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extract the mycelium with a polar organic solvent like methanol (B129727) or acetone, followed by evaporation to yield a mycelial crude extract.

4.1.3. Purification

  • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

  • Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC NMR experiments are performed to determine the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

COX-2 Inhibition Assay (Enzyme-Based)

This protocol is a representative example of an in vitro assay to determine the COX-2 inhibitory activity of a compound.

4.3.1. Materials

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • A colorimetric or fluorometric probe (e.g., ADHP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Plate reader

4.3.2. Procedure

  • Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the probe in each well of the 96-well plate.

  • Add the test compound (this compound) at various concentrations to the respective wells. Include wells for a negative control (DMSO vehicle) and a positive control.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow for this compound Research and Development

The following diagram illustrates a typical workflow for the discovery and initial development of a natural product like this compound.

R_and_D_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Preclinical Preclinical Development A Isolation of Streptomyces axinellae from Marine Sponge B Fermentation and Crude Extract Preparation A->B C Bioassay Screening (e.g., COX-2 Inhibition) B->C D Bioassay-Guided Fractionation C->D Active Extract E Purification of this compound (HPLC) D->E F Structure Elucidation (NMR, MS) E->F G Quantitative Bioactivity (IC50 Determination) F->G H In vitro and in vivo Anti-inflammatory Studies G->H I Lead Optimization (Analog Synthesis) H->I

Caption: A logical workflow for the discovery and development of this compound.

Conclusion

This compound represents a valuable natural product with demonstrated potential as a COX-2 inhibitor. Understanding its natural origin and biosynthetic pathway is crucial for its sustainable production, either through fermentation optimization or synthetic biology approaches. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and its analogs in the development of new anti-inflammatory agents.

References

Unraveling the Molecular Architecture of Axinelline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUANGZHOU, China – Axinelline A, a novel catechol-type natural product, has been structurally elucidated, revealing a unique molecular framework with potential as a cyclooxygenase-2 (COX-2) inhibitor. Isolated from the marine coral-associated bacterium Streptomyces axinellae SCSIO02208, the determination of its complex structure was accomplished through a comprehensive analysis of spectroscopic data. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the methodologies and data that were pivotal in defining the chemical structure of this compound.

Executive Summary

The structural elucidation of this compound was achieved through a multi-faceted approach employing high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in establishing the molecular formula. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were systematically applied to piece together the connectivity of the molecule. The final determination of its absolute configuration was accomplished through the analysis of its specific optical rotation.

Spectroscopic Data Analysis

The foundational data for the structure determination of this compound are summarized below. These data were meticulously analyzed to construct the final molecular architecture.

Table 1: High-Resolution Mass Spectrometry and Optical Rotation Data for this compound
ParameterValue
Molecular Formula C₁₂H₁₅NO₅
HR-ESI-MS [M+H]⁺ m/z 254.1023 (calculated for C₁₂H₁₆NO₅, 254.1028)
Optical Rotation [α]²⁵_D_ +18.5 (c 0.08, MeOH)
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)
Positionδ_C_ (ppm)δ_H_ (ppm, J in Hz)
1 120.1
2 146.3
3 151.8
4 116.16.95 (d, 8.0)
5 122.97.42 (dd, 8.0, 1.5)
6 115.87.51 (d, 1.5)
7 169.8
1' 171.2
2' 57.24.65 (t, 4.0)
3' 62.93.95 (dd, 11.5, 4.0), 3.88 (dd, 11.5, 4.0)
OCH₂CH₃ 62.14.21 (q, 7.0)
OCH₂CH₃ 14.51.28 (t, 7.0)

Experimental Protocols

Isolation and Purification of this compound

The producing strain, Streptomyces axinellae SCSIO02208, was cultured in a suitable fermentation medium. The resulting culture broth was harvested and subjected to solvent extraction to yield a crude extract. This extract was then fractionated using a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to afford pure this compound.

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra were acquired on a Bruker Avance spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. Coupling constants (J) are reported in Hertz (Hz).

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

  • Optical Rotation: The specific rotation was measured on a polarimeter using a sodium lamp at 25 °C.

Structure Elucidation Workflow and Key Correlations

The elucidation process began with the determination of the molecular formula from the HR-ESI-MS data. The NMR data were then used to identify the key structural fragments and their connectivity.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination HRMS HR-ESI-MS MolFormula Molecular Formula (C₁₂H₁₅NO₅) HRMS->MolFormula NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Frags Fragment Identification (2,3-dihydroxybenzoyl, L-serine ethyl ester) NMR->Frags OR Optical Rotation Stereochem Stereochemistry ([α]D value) OR->Stereochem Connectivity Connectivity Analysis (HMBC, COSY) MolFormula->Connectivity Frags->Connectivity FinalStruct This compound Structure Connectivity->FinalStruct Stereochem->FinalStruct

Figure 1. Workflow for the structure elucidation of this compound.

The core structure was pieced together using key 2D NMR correlations. The COSY spectrum revealed the proton-proton coupling networks within the serine and aromatic moieties. The HMBC spectrum was crucial for connecting these fragments, showing long-range correlations between protons and carbons.

key_correlations cluster_fragments Structural Fragments cluster_correlations Key 2D NMR Correlations Aromatic 2,3-Dihydroxybenzoyl COSY COSY Aromatic->COSY H-4/H-5 HMBC HMBC Aromatic->HMBC Inter-fragment Connectivity HSQC HSQC Aromatic->HSQC C-H Direct Correlations Serine L-Serine Ethyl Ester Serine->COSY H-2'/H-3' Serine->HSQC C-H Direct Correlations HMBC->Serine

Figure 2. Key 2D NMR correlations for this compound.

Conclusion

The comprehensive application of modern spectroscopic techniques has enabled the unambiguous structural determination of this compound. The elucidated structure, a conjugate of 2,3-dihydroxybenzoic acid and L-serine ethyl ester, provides a valuable new scaffold for the development of novel anti-inflammatory agents. This detailed guide serves as a technical resource for researchers in natural product chemistry and drug discovery, outlining the critical data and methodologies involved in bringing this novel molecular architecture to light.

Spectroscopic Blueprint of Axinelline A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Axinelline A, a natural product isolated from the bacterium Streptomyces axinellae, has garnered significant interest within the scientific community for its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory and cancer therapies. This technical guide provides an in-depth analysis of the spectroscopic data that were pivotal in the elucidation of its chemical structure. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising molecule.

Structural Elucidation: A Spectroscopic Approach

The determination of the molecular architecture of this compound was accomplished through a combination of high-resolution mass spectrometry (HR-ESI-MS) and an extensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of this compound as C₁₂H₁₅NO₆.

Ion m/z [M+H]⁺ Calculated Mass Molecular Formula
[M+H]⁺270.0921270.0927C₁₂H₁₆NO₆
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (B129727) (CD₃OD) and referenced to the residual solvent signals. The comprehensive analysis of these spectra, including 2D correlation experiments, allowed for the unambiguous assignment of all proton and carbon signals within the molecule.

Position δH (ppm) Multiplicity J (Hz)
47.28d7.8
56.81t7.8
66.95d7.8
2'4.65t4.2
3'a3.93dd11.4, 4.2
3'b3.87dd11.4, 4.2
OCH₂CH₃4.25q7.2
OCH₂CH₃1.30t7.2
Position δC (ppm)
1116.6
2149.9
3146.4
4123.4
5119.9
6120.4
C=O170.2
1'172.1
2'57.5
3'63.5
OCH₂CH₃62.4
OCH₂CH₃14.4

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of this compound and related natural products.

NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra are acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition:

    • ¹H NMR: Standard pulse programs are used to acquire one-dimensional proton spectra.

    • ¹³C NMR: Proton-decoupled carbon spectra are obtained using a standard pulse sequence.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences available in the spectrometer's software library are utilized for acquiring two-dimensional correlation spectra. Key parameters such as spectral widths, acquisition times, and relaxation delays are optimized for the specific sample.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Logical Relationships and Signaling Pathways

The structural information derived from spectroscopic analysis is crucial for understanding the biological activity of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow employed for the spectroscopic analysis and structure elucidation of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation from Streptomyces axinellae Purification Purification by Chromatography Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HR-ESI-MS) Purification->MS NMR_Data NMR Data Analysis (Assignments, Correlations) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Formula) MS->MS_Data Structure Structure Elucidation of This compound NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the analysis of this compound.

COX-2 Signaling Pathway and Inhibition by this compound

This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme. The following diagram depicts a simplified representation of the COX-2 signaling pathway and the point of intervention by this compound.

cox2_pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response Cytokines Cytokines, Growth Factors, LPS Receptor Cell Surface Receptors Cytokines->Receptor Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) Receptor->Signaling COX2_Expression COX-2 Gene Expression Signaling->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Translation Prostaglandins Prostaglandins (PGE₂) (Inflammation, Pain, Fever) COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Axinelline_A This compound Axinelline_A->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed data and protocols herein are intended to facilitate further research and development of this promising natural product.

Axinelline A: A Technical Guide to its Mechanism of Action as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Axinelline A, a naturally occurring compound with significant anti-inflammatory properties stemming from its inhibition of cyclooxygenase (COX) enzymes. This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways involved, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Core Mechanism of Action

This compound, originally isolated from the bacterium Streptomyces axinellae, functions as an anti-inflammatory agent primarily through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are critical mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. By impeding the activity of COX enzymes, this compound effectively curtails the production of these pro-inflammatory signaling molecules.

While exhibiting activity against both isoforms, this compound demonstrates a preferential, though non-selective, inhibition of COX-2. Its overall inhibitory profile is comparable to the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac.[2][3]

Beyond direct enzyme inhibition, the anti-inflammatory effects of this compound are mediated through the suppression of the NF-κB signaling pathway. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to hinder the activation of NF-κB. This, in turn, leads to a downstream reduction in the expression of various pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS), COX-2 itself, and cytokines such as TNF-α, IL-6, and IL-1β.[2][3]

Quantitative Inhibitory Data

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified through enzymatic assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its efficacy.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound8.892.224.00[4][5]
This compoundNot Specified2.8Not Specified[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound's anti-inflammatory action and a typical experimental workflow for its evaluation.

Axinelline_A_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IKK_active p-IKK IKK->IKK_active IκBα IκBα IκBα_active p-IκBα IκBα->IκBα_active NF-κB NF-κB NF-κB_active p-NF-κB NF-κB->NF-κB_active IKK_active->IκBα Phosphorylates IκBα_active->NF-κB Releases Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) NF-κB_active->Pro-inflammatory_Genes Translocates to Nucleus and Initiates Transcription Axinelline_A Axinelline_A Axinelline_A->IKK_active Inhibits Phosphorylation COX1_2 COX-1/COX-2 Axinelline_A->COX1_2 Inhibits Prostaglandins Prostaglandins COX1_2->Prostaglandins Produces Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX1_2 Substrate

Mechanism of action of this compound.

Experimental_Workflow Cell_Culture RAW264.7 Macrophage Culture Pre-treatment Pre-treatment with this compound (e.g., 2-30 µM) Cell_Culture->Pre-treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre-treatment->Stimulation COX_Assay In vitro COX-1/COX-2 Enzymatic Assay Stimulation->COX_Assay Western_Blot Western Blot Analysis (p-NF-κB, p-IκBα, COX-2, iNOS) Stimulation->Western_Blot Cytokine_Analysis Analysis of Pro-inflammatory Mediators (PGE2, NO, TNF-α, IL-6, IL-1β) Stimulation->Cytokine_Analysis Data_Analysis Data Analysis and IC50 Determination COX_Assay->Data_Analysis Western_Blot->Data_Analysis Cytokine_Analysis->Data_Analysis

Experimental workflow for evaluating this compound.

Experimental Protocols

Below are detailed methodologies for key experiments typically employed to characterize the COX-inhibitory and anti-inflammatory activity of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, probe, and test compound in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include wells with a known COX inhibitor as a positive control and wells with solvent only as a negative control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the formation of prostaglandins.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Western Blot Analysis of NF-κB Signaling in LPS-Stimulated RAW264.7 Macrophages

This protocol details the investigation of this compound's effect on the NF-κB signaling pathway.

Materials:

  • RAW264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW264.7 cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for an appropriate time (e.g., 30 minutes for phosphorylation events, longer for protein expression).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

This comprehensive guide provides a detailed technical overview of this compound's mechanism of action as a COX inhibitor, intended to support further research and development in the field of anti-inflammatory therapeutics.

References

Investigating the Anti-inflammatory Properties of Axinelline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinelline A, a natural product isolated from Streptomyces axinellae, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows. The primary mechanism of this compound involves the inhibition of cyclooxygenase (COX) enzymes and the subsequent suppression of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory mediators. This document serves as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutic agents.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through a dual-action mechanism: direct inhibition of cyclooxygenase (COX) enzymes and suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

This compound has been identified as a potent inhibitor of both COX-1 and COX-2, with a stronger activity against COX-2.[1][2][3] Although it is more active against COX-2, its selectivity index is low, classifying it as a nonselective COX inhibitor.[1][2] The overall inhibitory activity is comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[1][2] By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation.

Furthermore, in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, this compound has been shown to suppress the NF-κB signaling pathway.[1][2] This suppression is critical as NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB pathway by this compound leads to a dose-dependent reduction in the expression and production of several pro-inflammatory factors, including:

  • Enzymes: Inducible nitric oxide synthase (iNOS) and COX-2[1][2]

  • Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]

  • Mediators: Nitric oxide (NO) and reactive oxygen species (ROS)[1][2]

Notably, studies have indicated that this compound's inhibitory action on pro-inflammatory mediators occurs via the NF-κB pathway and not the MAPK signaling pathway.[4]

Quantitative Data

The following tables summarize the known quantitative data regarding the inhibitory activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

Target EnzymeIC50 (μM)Reference
COX-18.89[3]
COX-22.22[3]

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

Pro-inflammatory MediatorEffectConcentration Range (μM)Reference
Nitric Oxide (NO)Dose-dependent inhibition2-30[3]
Prostaglandin E2 (PGE2)Dose-dependent inhibition2-30[3]
Tumor Necrosis Factor-alpha (TNF-α)Dose-dependent inhibition2-30[3]
Interleukin-6 (IL-6)Dose-dependent inhibition2-30[3]
Interleukin-1β (IL-1β)Dose-dependent inhibition2-30[3]
Inducible Nitric Oxide Synthase (iNOS)Dose-dependent inhibitionNot specified[1][2]
Cyclooxygenase-2 (COX-2)Dose-dependent inhibitionNot specified[1][2]

Note: Detailed dose-response curves with specific percentages of inhibition for each mediator are not currently available in the public literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound. These protocols are synthesized from standard procedures for in vitro inflammation assays using RAW264.7 macrophages.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For experiments, cells are typically seeded in 96-well, 24-well, or 6-well plates at a density that allows for approximately 80% confluency at the time of treatment.

  • Treatment Protocol:

    • Cells are pre-treated with varying concentrations of this compound (e.g., 2-30 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Inflammation is then induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • The cells are incubated for a specified period (e.g., 24 hours) before the supernatant and cell lysates are collected for analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, IL-1β, and PGE2.

    • Follow the manufacturer's instructions for the specific kit, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the supernatant samples and standards to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine/PGE2 concentration based on the standard curve.

Western Blot Analysis for NF-κB Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB signaling pathway (e.g., IKK, IκBα, p65).

  • Procedure:

    • Cell Lysis: After a shorter treatment period (e.g., 30 minutes to 1 hour for phosphorylation events), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and p65. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

AxinellineA_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates AxinellineA This compound COX COX-1 / COX-2 AxinellineA->COX Inhibits AxinellineA->IKK Inhibits PGE2 PGE2 COX->PGE2 Produces ArachidonicAcid Arachidonic Acid IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Nucleus Nucleus ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatoryGenes Induces Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β, ROS ProInflammatoryGenes->Mediators

Caption: this compound inhibits inflammation by blocking COX enzymes and the NF-κB pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow cluster_assays Downstream Analysis start Start cell_culture RAW264.7 Cell Culture start->cell_culture seeding Cell Seeding (96, 24, or 6-well plates) cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collection Collect Supernatant & Cell Lysate incubation->collection griess Griess Assay (NO) collection->griess elisa ELISA (PGE2, Cytokines) collection->elisa western Western Blot (NF-κB Pathway) collection->western data_analysis Data Analysis & Quantification griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.

Conclusion

This compound presents a promising scaffold for the development of new anti-inflammatory drugs. Its ability to inhibit both COX enzymes and the NF-κB signaling pathway provides a multi-pronged approach to reducing inflammation. The lack of cytotoxicity observed in preliminary studies further enhances its potential as a therapeutic lead.[1][2] Future research should focus on obtaining detailed dose-response data for its effects on a wider range of pro-inflammatory mediators, as well as in vivo studies to validate its efficacy and safety in preclinical models of inflammatory diseases. This technical guide provides the foundational information necessary for researchers to design and execute further investigations into the therapeutic potential of this compound.

References

Preliminary In Vitro Biological Activity Screening of Axinelline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinelline A, a natural product isolated from the marine sponge Axinella sp., has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in vitro biological activity screening of this compound, with a primary focus on its well-documented anti-inflammatory properties. While its anticancer and antimicrobial activities remain largely unexplored, this guide summarizes the existing data, details key experimental protocols, and presents visual workflows to facilitate further research and development. The information is intended to serve as a foundational resource for scientists and professionals in the field of drug discovery.

Anti-inflammatory Activity

The most significant body of in vitro research on this compound has centered on its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: COX Inhibition

This compound has demonstrated potent inhibitory activity against both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values from in vitro assays are summarized below.

EnzymeIC50 (μM)Reference
COX-18.89[1]
COX-22.22[1]

Note: Lower IC50 values indicate greater potency.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB signaling pathway in RAW264.7 macrophage cells.[1] This inhibition leads to a dose-dependent reduction in the production of several pro-inflammatory mediators.

Key Downstream Effects of NF-κB Inhibition by this compound:

  • Reduced Protein Expression: Decreased expression of inducible nitric oxide synthase (iNOS) and COX-2.[1]

  • Decreased Pro-inflammatory Cytokines: Lowered levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

  • Reduced Inflammatory Mediators: Diminished production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1]

Experimental Protocols

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric detection kit

  • Test compound (this compound)

  • Reference inhibitor (e.g., celecoxib, indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes to the desired concentration in assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted this compound or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add only the solvent.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Measure the product formation (e.g., PGG2) using a colorimetric or fluorometric probe at the appropriate wavelength over a set time period.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

This protocol describes a method to assess the effect of a compound on the LPS-induced NF-κB signaling pathway.

Materials:

  • RAW264.7 macrophage cells

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Reagents for Western blotting or ELISA to detect key proteins (p-IκBα, p-p65, iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β)

  • Nitric oxide assay kit (e.g., Griess reagent)

  • PGE2 immunoassay kit

Procedure:

  • Cell Culture: Culture RAW264.7 cells to an appropriate confluency in a suitable culture vessel.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Induce inflammation by treating the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Sample Collection:

    • Cell Lysates: Collect cell lysates to analyze protein expression levels.

    • Supernatants: Collect the cell culture supernatants to measure the levels of secreted cytokines and mediators.

  • Analysis:

    • Western Blot: Perform Western blotting on cell lysates to determine the expression levels of phosphorylated IκBα, phosphorylated p65, iNOS, and COX-2.

    • ELISA: Use ELISA kits to quantify the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants.

    • Nitric Oxide Assay: Measure the amount of nitric oxide in the supernatants using the Griess assay.

    • PGE2 Assay: Quantify the concentration of PGE2 in the supernatants using a specific immunoassay.

  • Data Analysis: Compare the levels of the measured proteins, cytokines, and mediators in the this compound-treated groups to the LPS-only treated control group to determine the inhibitory effect.

Visualizations

G cluster_0 COX Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate A->B C Pre-incubate Inhibitor with Enzyme B->C D Initiate Reaction with Substrate C->D E Measure Product Formation (Colorimetric/Fluorometric) D->E F Calculate % Inhibition and IC50 E->F

COX Inhibition Assay Workflow Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory Induces AxinellineA This compound AxinellineA->IKK Inhibits

This compound's Inhibition of the NF-κB Pathway

Anticancer Activity

To date, there is a notable lack of published in vitro studies specifically investigating the anticancer activity of this compound. While some research has explored the antiproliferative effects of this compound analogues, no direct IC50 values for this compound against a panel of cancer cell lines have been reported in the reviewed literature.

Potential for Anticancer Activity

The established mechanism of this compound as a COX-2 inhibitor suggests a potential for anticancer activity. Overexpression of COX-2 has been implicated in the pathogenesis of several types of cancer, contributing to processes such as tumor growth, angiogenesis, and metastasis. Therefore, as a COX-2 inhibitor, this compound represents a plausible candidate for further investigation as an anticancer agent.

Recommendations for Future Screening

A preliminary in vitro anticancer screening of this compound should be conducted to determine its cytotoxic and antiproliferative effects.

Suggested Experimental Workflow:

  • Cell Line Selection: A panel of human cancer cell lines representing various cancer types should be selected (e.g., breast, colon, lung, prostate, melanoma).

  • Cytotoxicity Assay (e.g., MTT, XTT):

    • Treat cancer cell lines with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

    • Measure cell viability to determine the IC50 value for each cell line.

    • Include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity.

  • Data Analysis and Interpretation: Compare the IC50 values across different cell lines to identify potential sensitivity and selectivity.

G cluster_1 Proposed Anticancer Screening Workflow A Select Panel of Cancer and Normal Cell Lines B Treat Cells with this compound (Dose- and Time-response) A->B C Perform Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 Values C->D E Assess Selectivity Index D->E

Proposed Anticancer Screening Workflow

Antimicrobial Activity

There is currently no specific data available in the scientific literature regarding the in vitro antimicrobial activity of this compound. No studies reporting Minimum Inhibitory Concentration (MIC) values against bacterial or fungal strains have been identified.

Rationale for Screening

Many natural products derived from marine organisms exhibit a broad spectrum of biological activities, including antimicrobial effects. Given the origin of this compound from a marine sponge, a preliminary screening of its antimicrobial properties is warranted.

Recommendations for Future Screening

A standard in vitro antimicrobial screening should be performed to evaluate the potential of this compound against a representative panel of pathogenic microorganisms.

Suggested Experimental Workflow:

  • Microorganism Selection: Select a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi (yeasts and molds).

  • Minimum Inhibitory Concentration (MIC) Assay (e.g., Broth Microdilution):

    • Prepare serial dilutions of this compound in a suitable broth medium.

    • Inoculate the wells of a microplate with a standardized suspension of each microorganism.

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration of this compound that visibly inhibits microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Subculture aliquots from the wells of the MIC assay that show no visible growth onto agar (B569324) plates.

    • Determine the MBC/MFC as the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

G cluster_2 Proposed Antimicrobial Screening Workflow A Select Panel of Bacteria and Fungi B Perform Broth Microdilution Assay with this compound A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Perform MBC/MFC Assay C->D E Determine Minimum Bactericidal/ Fungicidal Concentration D->E

Proposed Antimicrobial Screening Workflow

Conclusion and Future Directions

The preliminary in vitro biological activity screening of this compound has robustly established its anti-inflammatory properties through the potent inhibition of COX enzymes and the NF-κB signaling pathway. This technical guide provides the foundational data and experimental protocols to support further research in this area. However, significant knowledge gaps exist regarding its potential anticancer and antimicrobial activities. The proposed screening workflows offer a clear path for future investigations to comprehensively characterize the biological profile of this compound, potentially unlocking new therapeutic avenues for this promising marine natural product. It is recommended that future research efforts prioritize the systematic evaluation of this compound's efficacy against a broad range of cancer cell lines and microbial pathogens.

References

Axinelline A: A Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinelline A, a natural product isolated from the bacterium Streptomyces axinellae, has emerged as a molecule of significant interest in the field of anti-inflammatory research.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity as a cyclooxygenase (COX) inhibitor, and the underlying mechanism of action involving the NF-κB signaling pathway. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a phenolic compound classified as an N-acylglycine.[2] Its fundamental physicochemical properties are summarized in the table below. While specific experimental data for properties like melting point and solubility are not widely reported in the literature, the compound's structure suggests it is a polar molecule.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₆[1][2]
Molecular Weight 269.25 g/mol [2]
IUPAC Name ethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate[2]
CAS Number 1593741-99-1[3]
Appearance Not specified in literature
Melting Point Not specified in literature
Solubility Not specified in literature
Spectral Data Structure elucidated using NMR and MS data[4]

Biological Activity and Mechanism of Action

This compound demonstrates potent anti-inflammatory activity primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] It exhibits inhibitory effects on both COX-1 and COX-2 isoforms, with a preference for COX-2.[5] Although it is more active against COX-2, its selectivity index is low, classifying it as a nonselective COX inhibitor.[5] The inhibitory concentrations (IC₅₀) are detailed in the table below.

Target EnzymeIC₅₀ (μM)Source
COX-1 8.89[3]
COX-2 2.22[3]
COX-2 (alternative study) 2.8[4]

The anti-inflammatory effects of this compound are mediated by its modulation of the NF-κB signaling pathway.[5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of various pro-inflammatory genes. This compound has been shown to inhibit the LPS-induced phosphorylation of IKK and IκBα in RAW264.7 macrophage cells.[3] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of downstream pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), COX-2, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][5] Consequently, the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) is reduced.[5]

Signaling Pathway Diagram

G This compound Inhibition of the NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation (Inhibition) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation & Nuclear Translocation ProInflammatory Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_active->ProInflammatory Induces Nucleus Nucleus AxinellineA This compound AxinellineA->IKK Inhibits G Experimental Workflow for Assessing Anti-inflammatory Activity start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding pretreatment Pre-treat with This compound cell_seeding->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation analysis Analysis lps_stimulation->analysis mediator_analysis Quantify Pro-inflammatory Mediators (NO, Cytokines) analysis->mediator_analysis wb_analysis Western Blot for NF-κB Pathway Proteins analysis->wb_analysis end End mediator_analysis->end wb_analysis->end

References

Axinelline A: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinelline A is a naturally occurring compound first isolated from the bacterium Streptomyces axinellae.[1] It has emerged as a molecule of interest in the field of pharmacology due to its notable biological activities. Structurally, it is identified as ethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate.[2] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-inflammatory properties. The information is compiled to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Mechanism of Action: A Dual Inhibitor of Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.

Cyclooxygenase (COX) Inhibition

This compound has been identified as a potent inhibitor of both COX-1 and COX-2 enzymes, which are critical mediators of inflammation through their role in prostaglandin (B15479496) biosynthesis.[3][4] While it shows a preference for COX-2, its selectivity index is low, classifying it as a nonselective COX inhibitor.[3][5] The inhibitory activity of this compound is comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[3][5]

Suppression of the NF-κB Signaling Pathway

A key aspect of this compound's anti-inflammatory action is its ability to suppress the NF-κB signaling pathway.[3][5] In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, this compound has been shown to inhibit the phosphorylation of IκB kinase (IKK) and the inhibitor of κBα (IκBα).[6] This prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of various pro-inflammatory genes.[6] Notably, a derivative of this compound was found to not affect the MAPK signaling pathway, suggesting a degree of specificity in its mechanism.[4][7]

Therapeutic Potential

The primary therapeutic potential of this compound, based on current research, lies in its anti-inflammatory properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory activity in in vitro models.[3][5] In LPS-stimulated RAW264.7 macrophages, it effectively reduces the production of key pro-inflammatory mediators, including:

  • Nitric oxide (NO)[3][5]

  • Tumor necrosis factor-alpha (TNF-α)[3][5]

  • Interleukin-6 (IL-6)[3][5]

  • Interleukin-1beta (IL-1β)[3][5]

  • Prostaglandin E2 (PGE2)[3][5]

The potent in vitro anti-inflammatory activity, coupled with a lack of cytotoxicity, makes this compound an attractive lead compound for the development of new anti-inflammatory agents.[3][5] Furthermore, a structurally modified derivative of this compound has shown protective effects in an in vivo model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced acute colitis, suggesting its potential for treating inflammatory bowel disease.[4][7]

Potential in Other Therapeutic Areas

Currently, the therapeutic potential of this compound has been predominantly explored in the context of inflammation. While its mechanism of action, particularly the inhibition of COX-2 and NF-κB, is relevant to other diseases such as cancer,[8][9][10] specific studies on the anticancer or antimicrobial activities of this compound are not yet available in the reviewed literature. Future research is warranted to explore the potential of this compound in these and other therapeutic areas.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

EnzymeIC50 (μM)Source
COX-18.89[6]
COX-22.22[6]
COX-22.8[10][11]

Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages

Pro-inflammatory MediatorConcentration Range of this compound (μM)ObservationSource
NO, TNF-α, IL-6, IL-1β, PGE22-30Dose-dependent inhibition of expression[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro COX Inhibition Assay

This protocol is a representative method for determining the COX inhibitory activity of a test compound like this compound.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a suitable reaction vessel, combine the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin (B1673048) (cofactor), and the respective COX enzyme.

  • Inhibitor Incubation: Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound on cultured macrophages.

  • Cell Culture: Culture RAW264.7 murine macrophage cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2: Quantify the levels of these mediators in the culture supernatant using specific ELISA or EIA kits according to the manufacturers' protocols.

  • Cell Viability Assay: Assess the cytotoxicity of this compound on RAW264.7 cells using a standard method such as the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Western Blot Analysis for NF-κB Pathway Proteins: To investigate the mechanism of action, treat cells with this compound and LPS for a shorter duration (e.g., 30 minutes). Prepare cell lysates and perform Western blot analysis to detect the phosphorylation status of IKK and IκBα, and the levels of total IκBα and the p65 subunit of NF-κB in both the cytoplasm and nucleus.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol describes a common in vivo model to assess the efficacy of anti-inflammatory compounds in treating colitis.

  • Animals: Use a suitable mouse strain, such as C57BL/6, of a specific age and weight. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Induction of Colitis: Administer DSS (e.g., 3-5% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce acute colitis. A control group receives regular drinking water.

  • Drug Administration: Administer this compound or its derivatives (e.g., compound 5e) to the treatment group via a suitable route (e.g., oral gavage) daily, starting from the first day of DSS administration. A vehicle control group receives the vehicle solution.

  • Monitoring of Disease Activity Index (DAI): Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Assign a score for each parameter (e.g., 0-4) and calculate the DAI as the sum of these scores.

  • Termination of Experiment and Sample Collection: At the end of the experimental period, euthanize the mice. Measure the length of the colon from the cecum to the anus. Collect colon tissue samples for histological analysis and measurement of inflammatory markers.

  • Histological Analysis: Fix the colon tissue samples in 10% buffered formalin, embed in paraffin, and section. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate the sections for histological changes, such as ulceration, inflammation, and crypt damage, using a standardized scoring system.

  • Measurement of Inflammatory Markers: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the differences between the treatment and control groups.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows related to the therapeutic potential of this compound.

G NF-κB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates Axinelline_A This compound Axinelline_A->IKK_complex NFκB_IκBα NF-κB-IκBα (Inactive) NFκB NF-κB (p65/p50) NFκB_active NF-κB (Active) NFκB_IκBα->NFκB_active Degradation of IκBα Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription NFκB_active->Nucleus Translocates to Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow: In Vitro Anti-inflammatory Assay start Start seed_cells Seed RAW264.7 cells in multi-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight pretreat Pre-treat with this compound (various concentrations) incubate_overnight->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect culture supernatant incubate_24h->collect_supernatant mtt_assay Perform MTT assay for cell viability incubate_24h->mtt_assay measure_mediators Measure pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β, PGE2) collect_supernatant->measure_mediators analyze_data Analyze data and determine IC50 values measure_mediators->analyze_data mtt_assay->analyze_data end End analyze_data->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

G Experimental Workflow: DSS-Induced Colitis In Vivo Model start Start acclimatize Acclimatize C57BL/6 mice start->acclimatize group_animals Group animals (Control, DSS+Vehicle, DSS+this compound) acclimatize->group_animals induce_colitis Induce colitis with DSS in drinking water (5-7 days) group_animals->induce_colitis treat_animals Administer this compound or Vehicle (daily, e.g., oral gavage) group_animals->treat_animals monitor_dai Monitor Disease Activity Index (DAI) daily (weight, stool, blood) induce_colitis->monitor_dai treat_animals->monitor_dai euthanize Euthanize mice at end of study monitor_dai->euthanize collect_samples Collect colon tissue euthanize->collect_samples measure_colon_length Measure colon length collect_samples->measure_colon_length histology Histological analysis (H&E staining) collect_samples->histology analyze_data Analyze and compare data between groups measure_colon_length->analyze_data histology->analyze_data end End analyze_data->end

Caption: Workflow for in vivo assessment of anti-colitis activity.

Conclusion

This compound is a promising natural product with significant anti-inflammatory properties. Its dual mechanism of action, involving the inhibition of both COX enzymes and the NF-κB signaling pathway, positions it as a strong candidate for further investigation and development as a novel anti-inflammatory therapeutic. While its potential in other areas such as oncology and infectious diseases remains to be explored, the current body of evidence strongly supports its continued evaluation for the treatment of inflammatory conditions. Future research should focus on comprehensive in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the exploration of its therapeutic potential in a broader range of diseases.

References

Methodological & Application

Techniques for Synthesizing Axinelline A Analogue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Axinelline A analogues, focusing on the techniques reported by Ju et al. in the Journal of Natural Products (2023). This compound, a natural product isolated from Streptomyces axinellae, is a potent inhibitor of cyclooxygenase-2 (COX-2) and exhibits significant anti-inflammatory properties by suppressing the NF-κB signaling pathway.[1] The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel anti-inflammatory agents.

Data Presentation: Biological Activity of this compound and Analogues

The inhibitory activities of synthesized this compound (A1) and its analogues against COX-1 and COX-2 enzymes are summarized below. The data highlights the potency and selectivity of these compounds.

CompoundDescriptionCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
A1 This compound (Natural Product)8.892.224.00
A2 Analogue> 5018.34> 2.73
A3 Analogue19.894.284.65
A4 Analogue15.213.154.83
A5 Analogue> 5025.76> 1.94
A6 Analogue12.542.894.34
Diclofenac Reference Drug1.230.158.20
Celecoxib Reference Drug> 500.08> 625

Experimental Protocols

The following are detailed protocols for the chemical synthesis of this compound and a representative analogue.

General Information

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography for purification should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer, and chemical shifts are reported in ppm relative to the solvent peak. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Protocol 1: Synthesis of this compound (A1)

Step 1: Synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

  • To a solution of L-serine ethyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (2.5 eq) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford the product as a colorless oil.

Step 2: Synthesis of this compound (A1)

  • To a solution of 2,3-dihydroxybenzoic acid (1.2 eq) in N,N-dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the product from Step 1 (1.0 eq) in DMF to the reaction mixture.

  • Stir at room temperature for an additional 4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the residue in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solvent to yield the crude product.

  • Purify by preparative high-performance liquid chromatography (HPLC) to obtain this compound (A1).

Protocol 2: Synthesis of this compound Analogue (A3)

Step 1: Synthesis of (S)-ethyl 2-amino-3-hydroxypropanoate

  • This intermediate is prepared following Step 1 and the deprotection part of Step 2 in Protocol 1.

Step 2: Synthesis of Analogue A3

  • To a solution of 2,4-dihydroxybenzoic acid (1.2 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (S)-ethyl 2-amino-3-hydroxypropanoate (1.0 eq) in DMF.

  • Stir at room temperature for 4 hours.

  • Work up the reaction as described in Protocol 1, Step 2 (points 5-7).

  • Purify the crude product by preparative HPLC to afford analogue A3.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic scheme for producing this compound analogues.

G start Starting Materials (L-serine ethyl ester hydrochloride, Substituted Benzoic Acid) step1 Step 1: Boc Protection start->step1 intermediate1 Boc-Protected Serine Ester step1->intermediate1 step2 Step 2: Amide Coupling (HATU, DIPEA) intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 step3 Step 3: Boc Deprotection (HCl/Dioxane) intermediate2->step3 product Final Product (this compound Analogue) step3->product

Caption: General synthetic workflow for this compound analogues.

Signaling Pathway

This compound and its analogues exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G lps LPS tlr4 TLR4 lps->tlr4 Activates ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->inhibition Inhibits nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->genes Transcription axinelline This compound Analogues axinelline->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

References

Application Notes: Axinelline A in COX-1/COX-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Axinelline A is a marine natural product originally isolated from Streptomyces axinellae[1]. It has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway[2][3]. The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever[4][5]. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its levels rise significantly during inflammation[4][5]. This compound has demonstrated anti-inflammatory properties by targeting these enzymes, making it a compound of interest for researchers in inflammation and drug development[3].

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of COX enzymes. Although it inhibits both isoforms, it shows a preference for COX-2[2][3]. Beyond direct enzyme inhibition, studies have shown that this compound suppresses the lipopolysaccharide (LPS)-induced NF-κB signaling pathway in macrophage cell lines like RAW264.7[2][3][6]. By inhibiting this pathway, this compound reduces the expression of key pro-inflammatory proteins, including iNOS and COX-2 itself, and decreases the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), TNF-α, IL-6, and IL-1β[2][3][6].

COX-2 and NF-κB Signaling Pathway

COX2_NFKB_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS (Inflammatory Stimulus) LPS->TLR4 Binds IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Proteins iNOS, COX-2, TNF-α, IL-6, IL-1β mRNA->Proteins Translation AxinellineA This compound AxinellineA->IKK Inhibits COX_Enzyme COX-1 / COX-2 Enzyme AxinellineA->COX_Enzyme Inhibits Prostaglandins Prostaglandins (PGE₂) COX_Enzyme->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX_Enzyme

Caption: this compound inhibits inflammation via the NF-κB pathway and direct COX enzyme blockade.

Quantitative Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). The reported values demonstrate its greater selectivity for COX-2 over COX-1.

CompoundTargetIC₅₀ (µM)Reference
This compoundCOX-18.89[2]
This compoundCOX-22.22[2]
This compoundCOX-22.8[1]

Experimental Protocols

A common method for assessing COX inhibition is the fluorescent inhibitor screening assay, which measures the peroxidase activity of the COX enzyme[7][8]. This protocol is adapted for the evaluation of this compound. Commercially available kits from suppliers like Cayman Chemical, Abcam, or Sigma-Aldrich provide many of the necessary reagents and standardized procedures[4][7].

Objective: To determine the IC₅₀ value of this compound for COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorescent Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic Acid (Substrate)

  • This compound

  • DMSO (for dissolving this compound and as a solvent control)

  • Selective inhibitors for control purposes (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well opaque microplate

  • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Protocol Steps:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions if using a kit.

    • Prepare a stock solution of this compound in DMSO. Subsequently, create a series of dilutions at various concentrations to determine the dose-response curve.

    • Dissolve the arachidonic acid substrate.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Initial Activity (Control): Contains enzyme and DMSO (solvent) but no inhibitor.

      • Inhibitor Wells: Contain enzyme and serial dilutions of this compound.

      • Background Wells: Contain all reagents except the enzyme to measure background fluorescence.

    • It is recommended to run all conditions in triplicate.

  • Reaction Procedure:

    • To each well, add the Assay Buffer, Heme, and the fluorescent probe (ADHP).

    • Add the appropriate enzyme (COX-1 or COX-2) to all wells except the background wells.

    • Add the specified volume of this compound dilutions to the "Inhibitor Wells".

    • Add the same volume of DMSO to the "100% Initial Activity" wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Data Acquisition:

    • Immediately after adding the substrate, place the plate in the fluorometer.

    • Measure the fluorescence intensity kinetically over 5-10 minutes or as a single endpoint reading after a fixed time (e.g., 2 minutes)[8]. The excitation and emission wavelengths should be set to approximately 535 nm and 587 nm, respectively[9].

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by performing a non-linear regression analysis on the resulting dose-response curve.

Experimental Workflow for COX Inhibition Assay

experimental_workflow prep 1. Reagent Preparation - Prepare this compound dilutions - Prepare buffers, enzyme, substrate plate 2. Plate Setup - Add Buffer, Heme, Probe - Add COX-1/COX-2 Enzyme prep->plate inhibit 3. Inhibitor Addition - Add this compound or DMSO (control) - Pre-incubate plate->inhibit react 4. Reaction Initiation - Add Arachidonic Acid inhibit->react measure 5. Measurement - Read fluorescence (Ex/Em ~535/587 nm) react->measure analyze 6. Data Analysis - Calculate % Inhibition - Plot dose-response curve - Determine IC50 value measure->analyze

Caption: Step-by-step workflow for determining the IC₅₀ of this compound on COX enzymes.

References

Application Notes and Protocols for Axinelline A in RAW264.7 Macrophage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Axinelline A, a potent natural cyclooxygenase (COX) inhibitor, in studies involving the RAW264.7 macrophage cell line. This document outlines the anti-inflammatory properties of this compound, its mechanism of action, and detailed protocols for relevant experimental assays.

Introduction

This compound, originally isolated from Streptomyces axinellae, has demonstrated significant anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used model for studying inflammation, this compound has been shown to suppress the production of key pro-inflammatory mediators. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1] This makes this compound a compound of interest for research into novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes, with a preferential inhibition of COX-2 over COX-1.[2][3] In LPS-stimulated RAW264.7 macrophages, the binding of LPS to its receptor (TLR4) typically triggers a signaling cascade that leads to the activation of the NF-κB pathway. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes. This compound intervenes in this process by inhibiting COX enzymes, which leads to the suppression of the NF-κB signaling pathway.[1][4] This results in a downstream reduction in the expression and production of pro-inflammatory mediators.

Axinelline_A_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway NFkB NF-κB (p65/p50) NFkB_pathway->NFkB nucleus Nucleus NFkB->nucleus Translocation proinflammatory_genes Pro-inflammatory Gene Transcription nucleus->proinflammatory_genes proinflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) proinflammatory_genes->proinflammatory_mediators PGE2 PGE2 proinflammatory_mediators->PGE2 NO NO proinflammatory_mediators->NO ROS ROS proinflammatory_mediators->ROS Axinelline_A This compound COX_enzymes COX-1 / COX-2 Axinelline_A->COX_enzymes Inhibition COX_enzymes->NFkB_pathway Suppression COX_enzymes->PGE2

This compound inhibits the NF-κB signaling pathway in LPS-stimulated macrophages.

Data Presentation

The following tables summarize the known quantitative data for the activity of this compound. Further dose-response studies are required to determine the precise IC50 values for the inhibition of various pro-inflammatory mediators in RAW264.7 cells.

Table 1: Inhibitory Activity of this compound on Cyclooxygenase Enzymes

TargetIC50 Value (µM)
COX-18.89[2]
COX-22.22[2], 2.8[3]

Table 2: Qualitative Anti-inflammatory Effects of this compound in LPS-Stimulated RAW264.7 Macrophages

Pro-inflammatory MediatorEffect of this compound (2-30 µM)
Nitric Oxide (NO)Inhibition[1][2]
Tumor Necrosis Factor-alpha (TNF-α)Inhibition[1][2]
Interleukin-6 (IL-6)Inhibition[1][2]
Interleukin-1beta (IL-1β)Inhibition[1][2]
Prostaglandin E2 (PGE2)Inhibition[1]
Reactive Oxygen Species (ROS)Reduction[1]

Note: Specific IC50 values for the inhibition of the pro-inflammatory mediators listed in Table 2 by this compound in RAW264.7 cells are not yet fully reported in the available literature.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in RAW264.7 macrophages.

Experimental_Workflow start Start cell_culture RAW264.7 Cell Culture start->cell_culture treatment This compound & LPS Treatment cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay griess_assay NO Production Assay (Griess) treatment->griess_assay elisa Cytokine Quantification (ELISA for TNF-α, IL-6, etc.) treatment->elisa western_blot Protein Expression Analysis (Western Blot for iNOS, COX-2, NF-κB) treatment->western_blot data_analysis Data Analysis mtt_assay->data_analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

General experimental workflow for studying this compound in RAW264.7 macrophages.
Cell Culture and Maintenance of RAW264.7 Macrophages

  • Cell Line: RAW264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Materials:

    • RAW264.7 cells

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 30, 50 µM) and incubate for another 24 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW264.7 cells

    • 24-well plates

    • This compound

    • LPS (from E. coli O111:B4)

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard solution

  • Protocol:

    • Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Materials:

    • RAW264.7 cells

    • 24-well plates

    • This compound

    • LPS

    • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Protocol:

    • Seed and treat RAW264.7 cells with this compound and LPS as described in the Griess Assay protocol.

    • After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Protein Expression Analysis (Western Blot)

This technique is used to determine the effect of this compound on the protein levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., p-p65, IκBα).

  • Materials:

    • RAW264.7 cells

    • 6-well plates

    • This compound

    • LPS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) detection reagent

  • Protocol:

    • Seed RAW264.7 cells in 6-well plates and treat with this compound and LPS. For NF-κB activation, a shorter LPS stimulation time (e.g., 30-60 minutes) may be required.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound presents a promising natural compound for the modulation of inflammatory responses in macrophages. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanisms of action in RAW264.7 cells. The lack of comprehensive dose-response data highlights an area for future research to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vivo Studies Using Axinelline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinelline A, a natural product isolated from Streptomyces axinellae, has emerged as a potent anti-inflammatory agent.[1][2][3][4] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity towards COX-2.[1][2][3][4] This activity disrupts the production of prostaglandins, key mediators of inflammation. Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2][4][5] These properties make this compound a compelling candidate for in vivo investigation in various inflammatory disease models.

It is important to note that while the name "this compound" bears a resemblance to "Axin," a key scaffolding protein in the Wnt/β-catenin signaling pathway,[6][7][8][9] current scientific literature does not support a direct interaction or modulatory effect of this compound on this pathway. The primary established mechanism of this compound is centered on its anti-inflammatory effects through COX inhibition and NF-κB pathway suppression.

These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the therapeutic potential of this compound in preclinical models of inflammation.

Data Presentation: Quantitative Summary of this compound Activity

For ease of reference and comparison, the following table summarizes the key quantitative data reported for this compound and its derivatives.

CompoundTargetIC50 (μM)Selectivity Index (COX-1/COX-2)Reference
This compoundCOX-22.8Not specified[3]
This compound Analog (5e)COX-21.7416.32[5]

Signaling Pathways

To visualize the molecular mechanisms discussed, the following diagrams illustrate the NF-κB and Wnt/β-catenin signaling pathways.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB_IkB->NFkB_n IkB Degradation nucleus Nucleus DNA DNA NFkB_n->nucleus Translocates to NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription AxinellineA This compound AxinellineA->IKK Inhibits COX2_inhibition COX-2 Inhibition AxinellineA->COX2_inhibition COX2_inhibition->Genes Reduces Expression Wnt_Pathway cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP56 LRP5/6 Wnt->LRP56 Binds BetaCatenin_acc Accumulated β-catenin Wnt->BetaCatenin_acc Leads to Accumulation Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Ub Ubiquitination & Proteasomal Degradation BetaCatenin->Ub Leads to nucleus Nucleus BetaCatenin_acc->nucleus Translocates to TCF_LEF TCF/LEF BetaCatenin_acc->TCF_LEF Binds to TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Carrageenan_Workflow start Start acclimatize Acclimatize Animals (1 week) start->acclimatize group Randomly Group Animals (n=6-8 per group) acclimatize->group treatment Administer this compound, Vehicle, or Positive Control (e.g., Indomethacin) group->treatment carrageenan Inject Carrageenan (1%) into Hind Paw treatment->carrageenan 30-60 min post-treatment measure Measure Paw Volume/ Thickness at 0, 1, 2, 3, 4, 5h carrageenan->measure euthanize Euthanize Animals and Collect Tissue/Blood measure->euthanize analyze Analyze Data: - Paw Edema Inhibition - Biomarker Analysis (Cytokines, COX-2, etc.) euthanize->analyze end End analyze->end

References

Application Notes and Protocols for the Quantification of Axinelline A

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of Axinelline A in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for natural products and have been adapted for the specific analysis of this compound.

Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is proposed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, and comparing the peak area to a standard calibration curve. This method is suitable for routine analysis and quality control of purified samples and extracts.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of alkaloids and related compounds.[1]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: A UV scan of a pure this compound standard should be performed to determine the wavelength of maximum absorbance (λmax). Based on similar structures, a starting wavelength of 260 nm can be evaluated.[1]

  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh approximately 1 mg of pure this compound standard and dissolve it in 1 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (95:5 Water:Acetonitrile).

  • Sample Preparation (from Marine Sponge/Bacterial Culture):

    • Perform an extraction of the biological material using methanol or a mixture of dichloromethane (B109758) and methanol.

    • Evaporate the solvent to obtain a crude extract.

    • Purify the crude extract using Solid-Phase Extraction (SPE) to remove interfering substances like salts and highly polar or nonpolar compounds.[2][3] (See workflow diagram below).

    • Dissolve a known amount of the purified extract in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[1]

  • Inject the prepared sample and determine the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Application Note 2: Sensitive Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates.[4] The method uses chromatographic separation followed by mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification, which significantly reduces matrix interference.[5]

Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A fast gradient is typically used, for example, from 5% to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as this compound contains basic nitrogen atoms.

  • Source Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Gas Flows: Optimize based on instrument manufacturer recommendations.

  • MRM Transitions: These must be determined by infusing a pure standard of this compound. The precursor ion will be the protonated molecule [M+H]⁺. The most abundant and stable fragment ions will be selected as product ions for quantification and qualification.

3. Sample and Standard Preparation:

  • Standards: Prepare calibration standards in a matrix that mimics the actual sample (e.g., blank plasma) to account for matrix effects.[6]

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter or centrifuge again before injecting into the LC-MS/MS system.

4. Data Analysis:

  • Analyze samples and standards using the optimized MRM method.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Use the curve to determine the concentration of this compound in the unknown samples.

Application Note 3: Absolute Quantification of this compound using Quantitative NMR (qNMR)

Principle

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct, absolute quantification of a substance without the need for a specific standard of the same compound for calibration.[7] The concentration of this compound is determined by comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a signal from a certified internal standard of known concentration.[8][9] This method is highly accurate and is particularly useful for purity assessment of isolated this compound or for quantifying it in simple mixtures.

Experimental Protocol

1. Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated 90° pulses.

  • Solvent: A deuterated solvent in which both this compound and the internal standard are fully soluble (e.g., Methanol-d4, DMSO-d6).

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[8]

    • Relaxation Delay (d1): Must be at least 5 times the longest T1 relaxation time of the signals being integrated (both analyte and standard). A delay of 30-60 seconds is often sufficient.[9]

    • Pulse Angle: A calibrated 90° pulse.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition Time: Sufficient to ensure high digital resolution.

2. Sample and Standard Preparation:

  • Accurately weigh a specific amount of the sample containing this compound (e.g., 5-10 mg) into a tared vial.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 700 µL).

  • Transfer the solution to an NMR tube.

3. Data Processing and Quantification:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity or concentration of this compound using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

Data Presentation: Method Validation Parameters

The following table summarizes typical (hypothetical) performance characteristics for the quantification of this compound using the described analytical methods.

ParameterHPLC-UVLC-MS/MSqNMR
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mLN/A (Absolute Method)
Correlation Coefficient (R²) > 0.999> 0.998N/A
Limit of Detection (LOD) ~0.3 µg/mL~0.05 ng/mL~5 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL~15 µg/mL
Precision (RSD%) < 2%< 5%< 1.5%
Accuracy (Recovery %) 98 - 102%95 - 105%99 - 101%

Mandatory Visualizations

G cluster_prep Sample Preparation CrudeExtract Crude Marine Extract (in Methanol/Water) Condition 1. Condition SPE Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Aqueous) (Removes Salts) Load->Wash Elute1 4. Elute with Intermediate Polarity Solvent (e.g., 50% Acetonitrile) Wash->Elute1 Elute2 5. Elute with Nonpolar Solvent (e.g., 100% Acetonitrile) (Elutes this compound) Elute1->Elute2 Collect Collect this compound Fraction Elute2->Collect Dry Evaporate & Reconstitute Collect->Dry FinalSample Purified Sample for Analysis Dry->FinalSample

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome Ubiquitination Proteasome->IkB Degrades AxinellineA This compound COX2_enzyme COX Enzymes AxinellineA->COX2_enzyme Inhibits COX2_enzyme->IKK Suppresses (Downstream Effect) DNA DNA NFkB_nuc->DNA Binds to Promoter ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->ProInflammatory Transcription

Caption: this compound inhibits the NF-κB signaling pathway.[10][11][12]

References

Application Notes and Protocols: Molecular Docking Simulation of Axinelline A with COX-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain, fever, and inflammation.[1][2][3] Its role in various pathological conditions, including arthritis and cancer, makes it a significant target for anti-inflammatory drug development.[4][5] Axinelline A, a natural product isolated from the bacterium Streptomyces axinellae, has been identified as an inhibitor of COX-2.[6][7] This document provides a detailed protocol for the molecular docking simulation of this compound with COX-2 to investigate their potential binding interactions and to lay the groundwork for the development of novel anti-inflammatory agents.

This compound (molecular formula C₁₂H₁₅NO₆) has demonstrated anti-inflammatory activity by suppressing the NF-κB signaling pathway.[8][9][10] While it shows greater activity against COX-2, it is classified as a non-selective COX inhibitor.[8][9][11] In silico studies have indicated that this compound may bind to COX-2 in a manner analogous to the established non-steroidal anti-inflammatory drug (NSAID), diclofenac.[8][9][10]

Signaling Pathway of COX-2 and Potential Inhibition by this compound

The expression of COX-2 is induced by pro-inflammatory stimuli, leading to the production of prostaglandins.[1] These prostaglandins are involved in the inflammatory cascade. This compound is hypothesized to inhibit COX-2, thereby blocking the production of prostaglandins and reducing inflammation. The simplified signaling pathway is illustrated below.

COX2_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cell Cellular Response cluster_effect Physiological Effect Inflammatory\nStimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory\nStimuli->NF-kB Activation COX-2 Gene\nTranscription COX-2 Gene Transcription NF-kB Activation->COX-2 Gene\nTranscription COX-2 Enzyme COX-2 Enzyme COX-2 Gene\nTranscription->COX-2 Enzyme Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Enzyme Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Molecular Docking Workflow

The following diagram outlines the key steps in performing a molecular docking simulation of this compound with COX-2.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Protein Preparation (Fetch COX-2 structure from PDB) GRID 3. Grid Box Generation (Define binding site) PDB->GRID LIG 2. Ligand Preparation (this compound structure) DOCK 4. Molecular Docking (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK RESULTS 5. Analysis of Results (Binding energy, interactions) DOCK->RESULTS VISUAL 6. Visualization (e.g., PyMOL, Discovery Studio) RESULTS->VISUAL

Caption: Workflow for the molecular docking simulation of this compound with COX-2.

Experimental Protocols

Software and Resource Requirements
  • Protein Data Bank (PDB): For obtaining the 3D structure of COX-2.

  • PubChem or other chemical databases: For obtaining the 3D structure of this compound.

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL, UCSF Chimera, or Biovia Discovery Studio: For visualization and analysis of docking results.

Preparation of the COX-2 Protein Structure
  • Retrieve the Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (e.g., PDB ID: 5IKT).

  • Prepare the Protein:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or inhibitors.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format, which includes atomic charges and atom types.

Preparation of the this compound Ligand Structure
  • Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.

  • Prepare the Ligand:

    • Open the ligand file in AutoDock Tools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Merge non-polar hydrogens.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation:

    • Load the prepared COX-2 PDBQT file into AutoDock Tools.

    • Define the binding site by creating a grid box that encompasses the active site of the enzyme. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file or through literature review of the known active site residues.

  • Configuration File:

    • Create a configuration text file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The command will be: vina --config conf.txt --log log.txt

Analysis of Docking Results
  • Binding Affinity: The output file from AutoDock Vina will contain the binding affinity (in kcal/mol) for the top predicted binding poses of this compound. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis:

    • Load the prepared COX-2 protein and the docked poses of this compound into a visualization software like PyMOL or Discovery Studio.

    • Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Identify the specific amino acid residues in the COX-2 active site that are interacting with this compound.

Data Presentation

The quantitative results of the molecular docking simulation should be summarized in a clear and concise table for easy comparison.

ParameterThis compoundControl (e.g., Diclofenac)
Binding Affinity (kcal/mol) ValueValue
Interacting Residues List of Amino AcidsList of Amino Acids
Hydrogen Bonds Number and DetailsNumber and Details
Hydrophobic Interactions List of ResiduesList of Residues

Conclusion

This protocol provides a comprehensive guide for conducting a molecular docking simulation of this compound with COX-2. The results of this in silico study can provide valuable insights into the binding mechanism of this compound and can guide further experimental validation and the rational design of more potent and selective COX-2 inhibitors for the treatment of inflammatory diseases. The presented workflow and protocols are intended to be a starting point and may require optimization based on the specific software versions and computational resources available.

References

Axinelline A: A Novel Tool for Prostaglandin Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-AXA-001

Introduction

Axinelline A is a naturally occurring compound that has demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins (B1171923).[1][2] Prostaglandins are lipid autacoids derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2][3] The prostaglandin (B15479496) biosynthesis pathway is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently metabolized by specific synthases to produce various prostaglandins, such as prostaglandin E2 (PGE2).[4]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the increased production of prostaglandins at sites of inflammation.[5]

This compound has been shown to inhibit both COX-1 and COX-2, making it a valuable research tool for studying the roles of these enzymes in various biological systems.[1][6] Furthermore, its ability to suppress the production of pro-inflammatory mediators in cell-based assays highlights its potential for investigating inflammatory signaling pathways.[2][6]

This document provides detailed protocols for utilizing this compound to study prostaglandin biosynthesis, including in vitro enzyme inhibition assays and cell-based assays for measuring prostaglandin production.

Quantitative Data

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified, with the following IC50 values reported:

CompoundTargetIC50 (µM)Reference
This compoundCOX-18.89[6]
This compoundCOX-22.22[6]
This compound (alternative study)COX-22.8[7]
This compound derivative (5e)COX-128.4[1]
This compound derivative (5e)COX-21.74[1]

Signaling Pathways and Experimental Workflow

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of prostaglandins from arachidonic acid and highlights the inhibitory action of this compound on COX enzymes.

Prostaglandin_Biosynthesis cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PLA2 PLA2 PGG2 PGG2 AA->PGG2 O2 COX COX-1 / COX-2 PLA2->AA PGH2 PGH2 PGG2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs PG_Synthases Prostaglandin Synthases PG_Synthases->PGs AxinellineA This compound AxinellineA->COX

Caption: Prostaglandin biosynthesis pathway and the inhibitory target of this compound.

Experimental Workflow for Studying this compound

This diagram outlines a general workflow for investigating the effects of this compound on prostaglandin biosynthesis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Analysis & Interpretation EnzymeAssay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 Values EnzymeAssay->IC50 DataAnalysis Analyze Quantitative Data IC50->DataAnalysis CellCulture Culture RAW264.7 Macrophages Stimulation Pre-treat with this compound + LPS Stimulation CellCulture->Stimulation PGE2_Measurement Measure PGE2 Production (ELISA) Stimulation->PGE2_Measurement WesternBlot Western Blot for COX-2 & NF-κB Pathway Stimulation->WesternBlot PGE2_Measurement->DataAnalysis WesternBlot->DataAnalysis Conclusion Draw Conclusions on Mechanism of Action DataAnalysis->Conclusion

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the IC50 values of this compound.[8][9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • This compound

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound and reference inhibitors to a range of desired concentrations in COX Assay Buffer.

  • Enzyme and Inhibitor Addition: To the wells of the 96-well plate, add COX Assay Buffer, COX Cofactor, and either COX-1 or COX-2 enzyme. Add the various concentrations of this compound, a reference inhibitor, or a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the COX Probe to all wells. Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Cell-Based Assay for PGE2 Production in RAW264.7 Macrophages

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 24-well cell culture plates

  • PGE2 ELISA kit

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the RAW264.7 cells into 24-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[3]

  • Treatment: The next day, remove the medium and replace it with fresh medium. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Western Blot Analysis of COX-2 and NF-κB Pathway Proteins

This protocol can be used to investigate the effect of this compound on the expression of COX-2 and key proteins in the NF-κB signaling pathway in LPS-stimulated RAW264.7 cells.[11][12]

Materials:

  • LPS-stimulated RAW264.7 cell lysates (prepared as in the cell-based assay)

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-COX-2, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated RAW264.7 cells and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the prostaglandin biosynthesis pathway and its role in inflammation. The protocols provided herein offer a framework for characterizing its inhibitory effects on COX enzymes and for elucidating its mechanism of action in a cellular context. These studies can contribute to a better understanding of the complex roles of prostaglandins in health and disease.

References

Application Notes: Formulation and Use of Axinelline A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Axinelline A is a natural product originally isolated from the bacterium Streptomyces axinellae.[1][2] It functions as a potent inhibitor of cyclooxygenase (COX) enzymes, demonstrating greater activity against COX-2 than COX-1.[3][4] This activity underlies its significant anti-inflammatory properties.[3][5] The primary mechanism of action involves the suppression of the NF-κB signaling pathway, which in turn reduces the expression of various pro-inflammatory mediators.[3][4][5] Due to its role as a COX-2 inhibitor, this compound is also a candidate for investigation in cancer research for its potential to suppress proliferation and induce apoptosis.[6][7] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays.

Product Information and Handling

Chemical and Physical Properties

This compound is a N-acylglycine with the following properties[8]:

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₆[1][8]
Molar Mass 269.25 g/mol [1][8]
IUPAC Name ethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate[8]
Solubility and Stock Solution Preparation
  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing a concentrated stock solution.

  • Protocol:

    • To prepare a 10 mM stock solution, add 371.4 µL of DMSO to 1 mg of this compound powder.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%, ideally ≤0.1%) to prevent solvent-induced cytotoxicity. An equivalent concentration of DMSO should be added to vehicle control wells.

Storage and Stability
  • Stock Solution: Store the DMSO stock solution at -20°C or -80°C for long-term storage.

  • Working Dilutions: Prepare fresh working dilutions in culture medium immediately before use. The stability of this compound in aqueous culture medium over extended periods has not been fully characterized, and some compounds can degrade under typical culture conditions.[9]

Mechanism of Action: COX Inhibition and NF-κB Pathway

This compound exerts its anti-inflammatory effects by inhibiting COX enzymes.[4][5] In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), this inhibition prevents the downstream activation of the NF-κB signaling pathway.[3][5] Specifically, this compound pretreatment has been shown to reduce the phosphorylation of IKK and IκBα, which prevents the nuclear translocation of NF-κB.[3] This leads to a dose-dependent decrease in the expression and production of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, IL-1β, prostaglandin (B15479496) E2 (PGE₂), and nitric oxide (NO).[3][4][5] Notably, this compound does not appear to affect the MAPK signaling pathway.[4][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB NFkB_IkBa NF-κB IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases AxinellineA This compound COX COX-1 / COX-2 AxinellineA->COX COX->IKK Suppresses Activation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

Figure 1. This compound signaling pathway in LPS-stimulated cells.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound and its derivatives in cell-based assays.

CompoundTargetIC₅₀ ValueCell LineObserved EffectReference
This compound COX-22.22 µM-Potent enzyme inhibition.[3]
COX-18.89 µM-Moderate enzyme inhibition.[3]
COX-22.8 µM-Enzyme inhibition.[2]
LPS-induced inflammation2 - 30 µMRAW264.7Inhibition of NO, TNF-α, IL-6, IL-1β, and PGE₂ expression.[3]
Derivative 5e COX-21.74 µM-Potent and balanced COX inhibition.[10]

Experimental Protocols

General Workflow for Cell Treatment

This protocol provides a basic framework for treating adherent cells with this compound. Specific parameters like cell density and incubation time should be optimized for each cell line and experimental goal.

G A 1. Seed Cells in plate B 2. Incubate (e.g., 24h) A->B C 3. Prepare this compound working dilutions B->C D 4. Add dilutions to cells C->D E 5. Incubate (e.g., 24-72h) D->E F 6. Proceed to endpoint assay E->F

Figure 2. General experimental workflow for cell treatment.
Protocol: Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. It is useful for determining the cytotoxic concentration range of this compound. Studies suggest this compound has low cytotoxicity at its effective anti-inflammatory concentrations.[5]

Materials:

  • 96-well flat-bottom plates

  • Adherent cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G cluster_0 Cell Treatment cluster_1 Assay Steps A Seed & Treat Cells in 96-well plate B Incubate (24-72h) A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilizer (e.g., DMSO) D->E F Read Absorbance (570 nm) E->F

Figure 3. Workflow for the MTT cytotoxicity assay.
Protocol: Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of this compound, which is a potential downstream effect of COX-2 inhibition in cancer cells.[7] The methodology is similar to the MTT assay but is interpreted as an effect on cell growth rather than direct killing.

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 1,000-2,500 cells/well) to allow room for growth over the assay period.[11]

  • Follow steps 2-7 of the MTT Assay protocol (Section 5.2). The incubation period is typically longer (e.g., 72 hours) to observe significant differences in proliferation.

  • Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] It relies on the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells (using trypsin). Combine them and centrifuge at low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G A 1. Treat cells with This compound B 2. Harvest adherent & floating cells A->B C 3. Wash cells twice with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min at RT (in dark) E->F G 7. Analyze by Flow Cytometry F->G

Figure 4. Experimental workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: Axinelline A in Ulcerative Colitis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Axinelline A and its derivatives in preclinical research models of ulcerative colitis (UC). This compound, a natural product isolated from Streptomyces axinellae, is a cyclooxygenase-2 (COX-2) inhibitor that has demonstrated anti-inflammatory properties.[1][2][3] Research has extended to structurally modified analogues of this compound, such as compound 5e, which have shown significant therapeutic potential in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, a common in vivo model for UC.[1]

Mechanism of Action

This compound and its analogues exert their anti-inflammatory effects primarily through the inhibition of COX-2.[1][2][3] The downstream signaling cascade involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][2][4] This inhibition leads to a reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2 itself, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] Consequently, the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS) is diminished, alleviating the inflammatory response characteristic of ulcerative colitis.[2]

Signaling Pathway of this compound Analogue in Ulcerative Colitis

AxinellineA_Pathway cluster_0 Inflammatory Stimulus (e.g., DSS) cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Pathological Outcomes Stimulus DSS IKK IKK Activation Stimulus->IKK Activates IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Releases Gene Pro-inflammatory Gene Transcription NFκB->Gene COX2 COX-2 Upregulation Gene->COX2 PGs Prostaglandin Production COX2->PGs Inflammation Inflammation (Ulcerative Colitis) PGs->Inflammation AxinellineA This compound Analogue (Compound 5e) AxinellineA->IKK Suppresses AxinellineA->COX2 Inhibits

Caption: this compound analogue's proposed mechanism in UC.

Data Presentation

The following tables summarize the quantitative data available for an active analogue of this compound, compound 5e, from in vitro and in vivo studies.

Table 1: In Vitro COX Inhibitory Activity of this compound Analogue (Compound 5e)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5e28.41.7416.32

Data derived from a study on structural modifications of this compound.[1]

Table 2: In Vivo Efficacy of this compound Analogue (Compound 5e) in DSS-Induced Colitis Model

Treatment GroupDisease Activity Index (DAI) ScoreColon Length (cm)Histological Score
ControlData not availableData not availableData not available
DSS ModelData not availableData not availableData not available
Compound 5eSignificantly reduced vs. DSSSignificantly longer vs. DSSSignificantly reduced vs. DSS
Mesalazine (Positive Control)Data not availableData not availableData not available

Note: Specific quantitative values for the in vivo study were not available in the reviewed literature. The table reflects the reported qualitative outcomes.[1]

Experimental Protocols

In Vivo DSS-Induced Colitis Model

This protocol describes a general procedure for inducing acute colitis in mice using dextran sulfate sodium (DSS), which can be adapted for testing the efficacy of this compound and its analogues.

Materials:

  • This compound or its analogue (e.g., compound 5e)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • C57BL/6 mice (8-10 weeks old)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control: Mesalazine (5-aminosalicylic acid)

  • Standard laboratory animal diet and water

  • Animal balance

  • Calipers

  • Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Group: Receive normal drinking water and vehicle.

    • DSS Model Group: Receive DSS in drinking water and vehicle.

    • This compound Treatment Group: Receive DSS in drinking water and this compound.

    • Positive Control Group: Receive DSS in drinking water and Mesalazine.

  • Induction of Colitis:

    • Prepare a 2.5% (w/v) DSS solution in drinking water.

    • Provide the DSS solution to the DSS, this compound, and Positive Control groups as their sole source of drinking water for 7 consecutive days. The Control group receives normal drinking water.

  • Compound Administration:

    • Administer this compound (e.g., 10 mg/kg) or Mesalazine (e.g., 100 mg/kg) orally once daily, starting from the first day of DSS administration until the end of the study. The Control and DSS Model groups receive the vehicle.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Observe and score the stool consistency and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • On day 8, euthanize the mice by a humane method.

    • Measure the length of the colon from the cecum to the anus.

    • Collect a portion of the distal colon for histological analysis. Fix the tissue in 10% neutral buffered formalin.

  • Histological Analysis:

    • Embed the fixed colon tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score the histological damage based on the severity of inflammation, ulceration, and crypt damage.

DAI Scoring System:

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormalNormal
11-5Loose stoolsSlight bleeding
25-10Loose stoolsObvious bleeding
310-15DiarrheaObvious bleeding
4>15DiarrheaGross bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring Monitoring & Analysis acclimatization Animal Acclimatization grouping Group Allocation acclimatization->grouping dss_admin DSS Administration (7 days) grouping->dss_admin compound_admin Compound Administration (Daily) grouping->compound_admin daily_monitoring Daily Monitoring (Weight, DAI) dss_admin->daily_monitoring compound_admin->daily_monitoring termination Termination & Sample Collection daily_monitoring->termination analysis Histological Analysis termination->analysis

Caption: Workflow for DSS-induced colitis model.

Logical Relationships in Therapeutic Action

The therapeutic potential of this compound and its analogues in ulcerative colitis is based on a clear logical progression from molecular inhibition to macroscopic improvement.

logical_relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_tissue Tissue & Organ Level cluster_organismal Organismal Level cox2_inhibition COX-2 Inhibition nfkb_suppression NF-κB Pathway Suppression cox2_inhibition->nfkb_suppression Leads to proinflammatory_reduction Reduced Pro-inflammatory Mediators nfkb_suppression->proinflammatory_reduction Results in inflammation_reduction Decreased Colon Inflammation proinflammatory_reduction->inflammation_reduction Causes histological_improvement Improved Histological Score inflammation_reduction->histological_improvement colon_length Maintained Colon Length inflammation_reduction->colon_length dai_improvement Amelioration of Clinical Symptoms (DAI) histological_improvement->dai_improvement colon_length->dai_improvement

Caption: Logical flow of this compound's therapeutic effect.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Axinelline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Axinelline A in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on the physicochemical properties of this compound, a polar aprotic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is the most common first-choice solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.

Q2: I have dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines and reduces the risk of precipitation.

  • Use a Co-solvent System: In some instances, a combination of solvents can improve solubility. However, for cell-based assays, minimizing the number and concentration of organic solvents is crucial to avoid cytotoxicity.

  • Employ Solubility Enhancers: Agents like cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. For pyrrole-imidazole alkaloids, a class of compounds related to this compound, 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be effective.

  • Controlled Dilution: When diluting the DMSO stock, add it slowly to the pre-warmed (37°C) aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

Q3: What is the known biological activity of this compound?

A3: this compound is a known inhibitor of cyclooxygenase (COX) enzymes, with a preference for COX-2.[1][2][3] By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Furthermore, it has been shown to suppress the NF-κB signaling pathway, a critical regulator of the inflammatory response.[2][4][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the in vitro use of this compound.

Problem Possible Cause Troubleshooting Steps
This compound powder will not dissolve in the initial solvent. The chosen solvent is inappropriate, or the concentration is too high.1. Ensure you are using a high-purity, anhydrous grade of DMSO.2. Gently warm the solution to 37°C for 5-10 minutes.3. Use sonication in a water bath to aid dissolution.4. If the compound still does not dissolve, consider reducing the concentration of the stock solution.
Precipitation occurs immediately upon dilution into aqueous buffer or media. The compound has low aqueous solubility and is supersaturated upon dilution.1. Lower the final concentration of this compound in the assay.2. Decrease the final percentage of DMSO in the working solution (aim for <0.5%).3. Pre-warm the aqueous diluent to 37°C before adding the DMSO stock.4. Add the DMSO stock dropwise while vigorously vortexing the aqueous solution.5. Consider formulating this compound with a solubility enhancer like HPβCD (see Protocol 2).
Inconsistent or non-reproducible results in bioassays. The compound may be precipitating or forming aggregates in the assay plate over time.1. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.2. Prepare fresh dilutions of this compound for each experiment from a frozen stock.3. Include a solubility check by measuring the absorbance of the final working solution at a wavelength where the compound absorbs; a decrease in absorbance over time may indicate precipitation.
Observed cytotoxicity is higher than expected or inconsistent. The solvent (DMSO) concentration may be too high, or the compound itself is cytotoxic at the tested concentrations.1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%).2. Perform a dose-response curve for DMSO alone to determine the toxicity threshold for your specific cells.3. Conduct a standard cytotoxicity assay (e.g., MTT or LDH) with a serial dilution of this compound to determine its cytotoxic concentration range (see Protocol 4).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₆[1][6]
Molecular Weight269.25 g/mol [6]
IUPAC Nameethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate[6]

Table 2: In Vitro Activity of this compound

TargetIC₅₀Cell LineReference
COX-22.8 µMOvine[3]
COX-1>100 µM (indicative of selectivity)Ovine[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 269.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Accurately weigh out 2.7 mg of this compound powder and place it in a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial in a water bath for 5-10 minutes.

  • Once completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of this compound with 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile, nuclease-free water

  • Heated magnetic stirrer

Procedure:

  • Prepare a 40% (w/v) solution of HPβCD in sterile water. For example, dissolve 4 g of HPβCD in 10 mL of water.

  • Gently heat the HPβCD solution to 40-50°C while stirring until it becomes clear.

  • Slowly add the desired volume of the 10 mM this compound in DMSO stock solution to the stirring HPβCD solution. The molar ratio of HPβCD to this compound should be optimized, but a starting point of 10:1 can be used.

  • Continue to stir the mixture at 40-50°C for 1-2 hours to allow for the formation of the inclusion complex.

  • Allow the solution to cool to room temperature.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter.

  • This aqueous formulation can then be further diluted in cell culture medium for your experiments.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe

  • This compound working solutions

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of this compound and the positive control by diluting the stock solution in assay buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%.

  • To each well of the 96-well plate, add the following in order:

    • 75 µL COX Assay Buffer

    • 10 µL Heme

    • 10 µL of either this compound working solution, positive control, or vehicle control (assay buffer with the same percentage of DMSO).

    • 10 µL of diluted human recombinant COX-2 enzyme.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.

  • Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT Assay)

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (ensure the final DMSO concentration is constant and non-toxic).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking, protected from light.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay In Vitro Assays cluster_analysis Data Analysis a This compound Powder b 10 mM Stock in DMSO a->b Dissolve c Working Solutions b->c Dilute in Assay Buffer/Media d COX-2 Inhibition Assay c->d e Cell Viability Assay c->e f NF-κB Pathway Analysis c->f g IC50 / EC50 Determination d->g e->g f->g

Caption: Experimental workflow for in vitro studies with this compound.

troubleshooting_flowchart start This compound Solubility Issue q1 Does it dissolve in DMSO? start->q1 a1_yes Precipitates upon aqueous dilution? q1->a1_yes Yes a1_no Try gentle warming (37°C) or sonication. Still no? Reduce stock concentration. q1->a1_no No a2_yes Lower final concentration. Decrease final DMSO % (<0.5%). Add stock to pre-warmed, vortexing media. a1_yes->a2_yes q3 Still precipitating? a2_yes->q3 a2_no Proceed with experiment. q3->a2_no No a3_yes Use solubility enhancer (e.g., HPβCD). q3->a3_yes Yes

Caption: Troubleshooting decision tree for this compound solubility.

nfkappab_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates COX2_Inhibition This compound (COX-2 Inhibition) DNA DNA NFkB_active->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Induces ProInflammatory_Genes->COX2_Inhibition

Caption: Simplified NF-κB signaling pathway targeted by this compound.

References

Axinelline A Anti-Inflammatory Dosage Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Axinelline A for its anti-inflammatory effects in experimental settings. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary anti-inflammatory mechanism of this compound?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[1] This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation. Furthermore, this compound suppresses the NF-κB signaling pathway, a critical regulator of the inflammatory response. This suppression results in decreased expression of pro-inflammatory genes and a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Q2: What is a good starting concentration range for in vitro experiments with this compound?

A2: Based on available data, a starting concentration range of 2 µM to 30 µM is recommended for in vitro studies using cell lines such as RAW264.7 macrophages.[2] This range has been shown to effectively inhibit the production of key inflammatory mediators. To determine the optimal concentration for your specific experimental conditions, it is advisable to perform a dose-response curve.

Q3: Is this compound cytotoxic at its effective anti-inflammatory concentrations?

A3: Studies have shown that this compound exhibits potent in vitro anti-inflammatory activity with a lack of cytotoxicity at effective concentrations.[1][2] However, it is always recommended to perform a cell viability assay, such as the MTT assay, to confirm that the observed anti-inflammatory effects are not due to cellular toxicity in your specific cell type and experimental conditions.

Q4: How does the COX inhibitory activity of this compound compare to established NSAIDs?

A4: The overall anti-inflammatory activity of this compound is comparable to the clinically used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[1][2]

Q5: Are there any known in vivo studies for this compound?

A5: While direct in vivo dosage and efficacy data for this compound are limited in publicly available literature, a study on a structurally related derivative has shown significant amelioration of histological damages in a mouse model of ulcerative colitis.[3] This suggests potential for in vivo anti-inflammatory activity, but specific dosage regimens for this compound in animal models require further investigation.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell LineNotes
COX-2 IC50 2.8 µM[4]-Indicates the concentration required to inhibit 50% of COX-2 enzyme activity.
COX-1 IC50 Not explicitly stated, but selectivity for COX-2 is noted.[1][2]-This compound is more active against COX-2 than COX-1.
Effective Concentration for Inhibition of Pro-inflammatory Mediators 2 - 30 µM[2]RAW264.7 macrophagesInhibits LPS-induced production of NO, PGE2, TNF-α, IL-6, and IL-1β.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to the cells used in the anti-inflammatory assays.

Materials:

  • Target cells (e.g., RAW264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of pro-inflammatory mediators.

Materials:

  • RAW264.7 macrophages

  • Complete DMEM medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent system for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • PGE2 enzyme immunoassay kit

  • 24-well or 96-well culture plates

Procedure:

  • Seed RAW264.7 cells in the appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokines and PGE2, 18-24 hours for NO). Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent system to measure the nitrite (B80452) concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.

  • Cytokine Measurement (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Prostaglandin E2 (PGE2) Measurement: Measure the concentration of PGE2 in the supernatant using a competitive enzyme immunoassay kit as per the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW264.7 Cells adhesion Overnight Adhesion seed_cells->adhesion pretreat Pre-treat with this compound adhesion->pretreat lps_stim Stimulate with LPS pretreat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant no_assay NO Assay (Griess) collect_supernatant->no_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6) collect_supernatant->cytokine_elisa pge2_eia PGE2 EIA collect_supernatant->pge2_eia signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces COX2 COX-2 Gene_Expression->COX2 Axinelline_A This compound Axinelline_A->IKK inhibits Axinelline_A->COX2 inhibits Arachidonic_Acid Arachidonic Acid COX2->Arachidonic_Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins catalyzed by

References

Technical Support Center: Enhancing COX-2 Selectivity of Axinelline A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the development of Axinelline A derivatives with improved selectivity for Cyclooxygenase-2 (COX-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its baseline activity on COX enzymes?

A1: this compound is a natural product first isolated from Streptomyces axinellae SCSIO02208.[1][2][3] It has been identified as a cyclooxygenase (COX) inhibitor with anti-inflammatory properties.[4] While it does inhibit COX-2 more potently than COX-1, its selectivity is low, leading it to be classified as a non-selective COX inhibitor.[1][2][5] Its overall activity has been compared to the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2][5]

Q2: What is the reported inhibitory concentration (IC50) and selectivity index for the parent compound, this compound?

A2: Published data indicates that this compound has an IC50 value of approximately 2.22 µM to 2.8 µM for COX-2 and 8.89 µM for COX-1.[3][4] This results in a relatively low selectivity index (SI = IC50(COX-1)/IC50(COX-2)) of about 4.

Q3: Why is improving the COX-2 selectivity of this compound derivatives a desirable goal?

A3: The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, which is typically induced during inflammation.[6][7][8] The common side effects of NSAIDs, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1 isoform, which is involved in protecting the gastric mucosa.[7][9] Therefore, developing derivatives of this compound that are highly selective for COX-2 over COX-1 is a key strategy to create potent anti-inflammatory agents with a reduced risk of side effects.[7][8]

Q4: Have any derivatives of this compound shown improved COX-2 selectivity?

A4: Yes, structural modifications of this compound have been explored to improve its selectivity. In one study, a series of derivatives were synthesized, and a compound designated as 5e demonstrated the highest COX-2 inhibitory activity and a more balanced COX inhibition profile.[10] Compound 5e showed a COX-2 IC50 of 1.74 µM and a selectivity index of 16.32, a significant improvement over the parent compound.[10]

Q5: What is the mechanism by which this compound and its derivatives exert their anti-inflammatory effects?

A5: this compound and its derivatives inhibit COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), key mediators of inflammation.[2] By inhibiting COX-2, these compounds reduce the production of inflammatory prostaglandins like PGE2. This inhibition has been shown to suppress the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory factors such as iNOS, TNF-α, IL-6, and IL-1β.[1][2][5][10]

Troubleshooting Guides

Q1: My new this compound derivatives show potent COX-2 inhibition but the selectivity over COX-1 is still low. What structural modifications should I explore next?

A1: Low selectivity is a common challenge. To improve it, consider the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is larger and features a side pocket that is absent in COX-1.[11] Strategies to exploit this difference include:

  • Introducing Bulky Substituents: Adding larger chemical groups to your derivatives can sterically hinder their entry into the narrower COX-1 active site while still allowing access to the larger COX-2 site.[6][9]

  • Targeting Key Residues: The substitution of valine (Val523) in COX-2 for a bulkier isoleucine in COX-1 is a key difference.[11] Design modifications that interact favorably with the region around Val523.

  • Adding Hydrogen-Bond Acceptors: Incorporating moieties that can form hydrogen bonds with specific residues in the COX-2 active site, such as Arg513, can enhance both potency and selectivity.[6][7] This is a common strategy used in the design of other selective COX-2 inhibitors (coxibs).[6][7]

Q2: I am seeing a loss of overall inhibitory activity in my derivatives compared to the parent this compound. What could be the reason?

A2: A drop in potency suggests that your modifications may be interfering with key binding interactions. The natural product this compound has stronger COX inhibitory activity than many of its initial synthetic analogues.[1][2]

  • Review Binding Mode: In silico studies suggest this compound binds to COX-2 in a manner similar to diclofenac.[1][2][5] Ensure your modifications do not disrupt the core scaffold's ability to adopt this binding pose. Computational docking studies can help visualize potential binding disruptions.

  • Core Scaffold Integrity: The catechol moiety of this compound is likely crucial for its activity. Modifications that alter the electronic properties or steric availability of this group could reduce potency.

  • Re-evaluate Modification Site: Consider whether the point of modification on the this compound scaffold is optimal. Some positions may be more sensitive to substitution than others.

Q3: How can I confirm that the observed anti-inflammatory effect of my lead compound in cell-based assays is due to COX-2 inhibition?

A3: To confirm the mechanism of action, you should perform a series of validation experiments:

  • Measure Prostaglandin (B15479496) E2 (PGE2) Levels: The direct product of COX-2 activity in many inflammatory models is PGE2. A potent derivative should significantly reduce PGE2 production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1]

  • Western Blot Analysis: Treat LPS-stimulated macrophages (e.g., RAW 264.7) with your compound and analyze the protein expression levels of COX-2 and inducible nitric oxide synthase (iNOS). A selective inhibitor should reduce the downstream consequences of inflammation without necessarily altering the induced expression of the COX-2 enzyme itself.[1][4]

  • NF-κB Pathway Analysis: Investigate key proteins in the NF-κB pathway. Inhibition of COX-2 by this compound derivatives has been shown to suppress the phosphorylation of IKK and IκBα, preventing NF-κB translocation to the nucleus.[5][10] Observing this effect would support the proposed mechanism.

Data Presentation

Table 1: In Vitro COX Inhibitory Activity of this compound and a Key Derivative

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
This compound8.892.22~4.0[4]
This compound-2.8Low[3]
Derivative 5e28.41.7416.32[10]

Experimental Protocols

1. General Protocol for In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the general steps for determining the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

  • Objective: To measure the concentration of a compound required to inhibit 50% of the enzyme's activity.

  • Principle: A colorimetric or fluorescent assay is used to measure the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) and then to PGH2 involves a peroxidase-catalyzed reduction, which can be coupled to a chromogenic substrate.

  • Methodology:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

    • Add the enzyme (ovine COX-1 or human COX-2) to the buffer.

    • Add the test compound (this compound derivative) at various concentrations and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

    • Add a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

2. General Protocol for Measuring Inflammatory Mediators in Macrophages

This protocol describes how to assess the anti-inflammatory activity of compounds in a cell-based model.

  • Cell Line: Murine macrophage cell line RAW 264.7.[1][5]

  • Objective: To determine if the test compound can reduce the production of key inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) in response to an inflammatory stimulus.

  • Methodology:

    • Seed RAW 264.7 cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[4] Include vehicle-treated and unstimulated controls.

    • After incubation, collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant.

    • PGE2 and Cytokine Measurement: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant according to the manufacturer's instructions.

    • Cell Viability: Perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells to ensure the observed reductions in inflammatory mediators are not due to cytotoxicity.[1]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid COX2_enzyme COX-2 Enzyme AA->COX2_enzyme Substrate LPS Inflammatory Stimulus (e.g., LPS) NFkB_path NF-κB Pathway (IKK, IκBα) LPS->NFkB_path Activates NFkB_nuc NF-κB NFkB_path->NFkB_nuc Translocation Prostaglandins Prostaglandins (PGE2) COX2_enzyme->Prostaglandins Catalyzes AxinellineA This compound Derivatives AxinellineA->COX2_enzyme Inhibits Inflammation Inflammation Prostaglandins->Inflammation Promotes Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Genes->Inflammation Promotes

Caption: COX-2 and NF-κB signaling pathway targeted by this compound derivatives.

G start Start: This compound Scaffold synthesis 1. Design & Synthesize Derivatives (e.g., modify side chains, add functional groups) start->synthesis screening 2. In Vitro COX-1/COX-2 Inhibition Assays synthesis->screening docking Computational Docking (Analyze Binding Mode) synthesis->docking selectivity_check 3. Calculate Selectivity Index (SI > 15?) screening->selectivity_check selectivity_check->synthesis No (Redesign) cell_assay 4. Cell-Based Assays (RAW 264.7 + LPS) Measure NO, PGE2, Cytokines selectivity_check->cell_assay Yes potency_check 5. Potent Anti-inflammatory Activity? cell_assay->potency_check potency_check->synthesis No (Redesign) lead_opt 6. Lead Optimization potency_check->lead_opt Yes docking->synthesis finish End: Lead Candidate lead_opt->finish

Caption: Experimental workflow for improving COX-2 selectivity of this compound derivatives.

G center This compound Core Scaffold mod1 Strategy 1: Introduce Bulky Groups center->mod1 mod2 Strategy 2: Add H-Bond Acceptors (e.g., -SO2Me, -COOH) center->mod2 mod3 Strategy 3: Modify Catechol Moiety center->mod3 mod4 Strategy 4: Alter Linker Chain center->mod4 goal Goal: Improved COX-2 Selectivity mod1->goal rationale1 Rationale: Steric hindrance in narrower COX-1 site mod2->goal rationale2 Rationale: Target specific residues (e.g., Arg513) in COX-2 rationale3 Rationale: Modulate key binding interactions rationale4 Rationale: Optimize orientation within active site

Caption: Logical relationships of modification strategies for enhancing COX-2 selectivity.

References

Troubleshooting stability issues of Axinelline A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Axinelline A

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color (e.g., turned yellow/brown) upon storage. What could be the cause?

A1: Color change in solutions containing catechol-containing compounds like this compound is often an indicator of oxidation. The catechol moiety is susceptible to oxidation, which can be initiated or accelerated by factors such as exposure to air (oxygen), light, high pH, or the presence of metal ions. This oxidative degradation can lead to the formation of colored byproducts, potentially altering the compound's activity.

Q2: I am observing a decrease in the expected biological activity of my this compound solution over time. How can I determine if this is due to degradation?

A2: A loss of biological activity is a strong indication of compound degradation. To confirm this, you should perform a stability analysis using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a freshly prepared solution with that of an aged solution, you can detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.

Q3: What are the optimal storage conditions for this compound in solution to minimize degradation?

A3: While specific stability data for this compound is limited, general best practices for storing potentially unstable marine alkaloids in solution should be followed:

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down chemical reactions.

  • Light: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Photodegradation can be a significant issue for many organic molecules.

  • Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

  • pH: Maintain a slightly acidic to neutral pH (around 6-7) if compatible with your experimental setup, as basic conditions can promote the oxidation of catechols.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: The choice of solvent can significantly impact the stability of a compound. For this compound, consider the following:

  • Primary Solvents: Start with high-purity, anhydrous solvents such as DMSO, ethanol, or methanol (B129727) for creating stock solutions.

  • Aqueous Buffers: When preparing aqueous working solutions, use freshly prepared buffers and consider de-gassing them to remove dissolved oxygen. Avoid buffers with high pH or those containing metal ions that can catalyze oxidation. The stability in aqueous solutions is generally lower than in organic solvents.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffer
  • Symptom: Significant loss of this compound peak in HPLC analysis and appearance of multiple new peaks within hours of preparation in an aqueous buffer.

  • Possible Causes:

    • High pH of the buffer: Catechols are more susceptible to oxidation at higher pH.

    • Dissolved Oxygen: The presence of oxygen in the buffer can lead to rapid oxidation.

    • Metal Ion Contamination: Trace metal ions in the buffer can catalyze oxidation.

  • Troubleshooting Steps:

    • pH Optimization: Test the stability of this compound in a range of buffers with different pH values (e.g., pH 5, 6, 7, and 7.4) to identify the optimal pH for stability.

    • De-gassing of Buffer: Before use, de-gas the aqueous buffer by sparging with an inert gas (argon or nitrogen) or by using a sonicator under vacuum.

    • Use of Chelating Agents: Add a small amount of a chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to the buffer to sequester any contaminating metal ions.

    • Addition of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or DTT (dithiothreitol), to the solution, if it does not interfere with your downstream experiment.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using this compound solutions prepared at different times.

  • Possible Causes:

    • Inconsistent Solution Preparation: Variations in solvent, pH, or storage conditions between batches.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.

  • Troubleshooting Steps:

    • Standardized Protocol: Develop and strictly follow a standard operating procedure (SOP) for the preparation and storage of this compound solutions.

    • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid multiple freeze-thaw cycles.

    • Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before each experiment.

    • Quality Control: Routinely check the purity of your stock solution using HPLC to ensure its integrity over time.

Data Presentation

To systematically evaluate the stability of this compound under your specific experimental conditions, we recommend maintaining a detailed record. The following table can be used as a template to log your stability data.

Condition ID Solvent/Buffer pH Temperature (°C) Light Exposure Time Point (hours) % Remaining this compound Observations (e.g., color change)
STAB-001DMSON/A25Ambient0100Clear, colorless
STAB-002DMSON/A25Ambient24
STAB-003PBS7.437Dark0100Clear, colorless
STAB-004PBS7.437Dark4
STAB-005PBS7.437Dark8
STAB-006PBS with 1mM Ascorbic Acid7.437Dark8

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method to assess the stability of this compound in a given solution over time.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test buffer or solvent.

  • Incubation:

    • Divide the solution into several aliquots in amber vials.

    • Incubate the vials under the desired test conditions (e.g., 37°C in the dark).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • If necessary, quench any ongoing reaction by adding an equal volume of cold acetonitrile (B52724) or methanol.

    • Store the samples at -20°C until analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a good starting point.

    • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

    • Analysis: Inject equal volumes of each time-point sample. Record the peak area of this compound.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting this compound stability.

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution incubate Incubate under Test Conditions (e.g., Temp, pH, Light) prep->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Calculate % Remaining this compound analyze->data

Caption: Workflow for assessing this compound stability.

G cluster_troubleshooting Troubleshooting Logic for this compound Instability cluster_causes Potential Causes cluster_solutions Potential Solutions instability Observed Instability (e.g., Color Change, Loss of Activity) oxidation Oxidation instability->oxidation ph_effect pH Effect instability->ph_effect light Photodegradation instability->light temp Thermal Degradation instability->temp inert_gas Use Inert Gas (Ar, N2) oxidation->inert_gas antioxidants Add Antioxidants oxidation->antioxidants optimize_ph Optimize Buffer pH ph_effect->optimize_ph amber_vials Use Amber Vials light->amber_vials low_temp Store at Low Temperature temp->low_temp

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Refining Purification Protocols for Axinelline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for Axinelline A from bacterial culture, specifically Streptomyces axinellae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a natural product isolated from the bacterium Streptomyces axinellae SCSIO02208. It functions as a cyclooxygenase-2 (COX-2) inhibitor, making it a compound of interest for the development of new anti-inflammatory drugs.[1][2][3]

Q2: What are the key stages in the purification of this compound from a bacterial culture?

A2: The general workflow for this compound purification involves three main stages:

  • Fermentation: Culturing Streptomyces axinellae under optimized conditions to maximize the production of this compound.

  • Extraction: Separating the crude this compound from the fermentation broth and bacterial cells.

  • Chromatographic Purification: A multi-step process to isolate this compound from other metabolites to achieve high purity.

Q3: Which bacterial strain is used to produce this compound?

A3: this compound has been successfully isolated from Streptomyces axinellae strain SCSIO02208.[3]

Q4: What are the general considerations for optimizing the fermentation of Streptomyces axinellae for this compound production?

A4: Optimizing fermentation conditions is crucial for maximizing the yield of secondary metabolites like this compound. Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.

Q5: What type of extraction method is suitable for this compound?

A5: Given that this compound is a secondary metabolite, a common approach is to use solvent extraction. After separating the bacterial cells from the fermentation broth, the broth can be extracted with a moderately polar organic solvent like ethyl acetate (B1210297). The bacterial cells can also be extracted separately after cell disruption to recover any intracellular product.

Q6: What chromatographic techniques are recommended for the purification of this compound?

A6: A multi-step chromatographic approach is typically necessary to achieve high purity. This may include:

  • Column Chromatography: Using silica (B1680970) gel or other stationary phases for initial fractionation of the crude extract.

  • Solid-Phase Extraction (SPE): For sample cleanup and enrichment.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is often used for the final purification steps to achieve high purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield of this compound after fermentation - Suboptimal fermentation medium (incorrect carbon/nitrogen ratio).- Inappropriate pH or temperature.- Insufficient aeration.- Contamination of the culture.- Systematically test different carbon and nitrogen sources.- Optimize the pH and temperature of the culture medium.- Ensure adequate aeration by adjusting the shaking speed or using baffled flasks.- Check for contamination by microscopy and plating on control media.
Poor extraction efficiency - Incorrect solvent polarity.- Incomplete extraction from the fermentation broth or bacterial cells.- Emulsion formation during liquid-liquid extraction.- Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, dichloromethane).- Perform multiple extractions of the aqueous phase.- For intracellular product, ensure efficient cell lysis before extraction.- To break emulsions, try adding brine, centrifuging, or filtering through celite.
Co-elution of impurities during chromatography - Inadequate separation by the chosen chromatographic method.- Overloading the column.- Inappropriate solvent gradient.- Use a different stationary phase or a different combination of mobile phase solvents.- Reduce the amount of sample loaded onto the column.- Optimize the solvent gradient in HPLC to improve resolution.
Degradation of this compound during purification - this compound contains a catechol moiety, which can be susceptible to oxidation.- Exposure to harsh pH conditions or high temperatures.- Work at lower temperatures whenever possible.- Use buffers to maintain a stable pH, avoiding strongly acidic or basic conditions.- Consider adding antioxidants during the extraction and purification steps.- Minimize exposure to light.
Difficulty in achieving high purity (>95%) - Presence of closely related impurities with similar chemical properties.- Employ orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography).- Use high-resolution preparative HPLC with a shallow gradient.- Consider techniques like counter-current chromatography.

Experimental Protocols

Fermentation of Streptomyces axinellae

A plausible fermentation protocol for Streptomyces axinellae to produce this compound would involve the following steps:

  • Inoculum Preparation: Inoculate a loopful of S. axinellae from a slant into a 50 mL seed medium in a 250 mL flask. Incubate at 28-30°C for 2-3 days on a rotary shaker.

  • Production Culture: Transfer the seed culture to a production medium (e.g., containing soluble starch, yeast extract, peptone, and inorganic salts) at a 5-10% (v/v) inoculation rate.

  • Incubation: Incubate the production culture at 28-30°C for 7-10 days with shaking at 200-250 rpm.

  • Monitoring: Monitor the production of this compound by periodically taking samples and analyzing them by TLC or HPLC.

Extraction of this compound
  • Separation: Centrifuge the fermentation broth to separate the supernatant from the mycelium.

  • Supernatant Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Mycelium Extraction: Homogenize the mycelium in methanol (B129727) or acetone, filter, and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate.

  • Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool and concentrate the fractions containing this compound.

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative reversed-phase C18 HPLC column with a gradient of water and acetonitrile (B52724) (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

    • Lyophilize the pure fraction to obtain purified this compound.

Quantitative Data Summary

The following table presents hypothetical data for a typical purification of this compound from a 10 L fermentation culture.

Purification StepTotal Weight/VolumeThis compound ConcentrationPurity (%)Recovery (%)
Fermentation Broth10 L~15 mg/L< 1100
Crude Ethyl Acetate Extract5 g~30 mg/g~395
Silica Gel Column Fraction500 mg~250 mg/g~5083
Preparative HPLC Purified100 mg> 950 mg/g> 9567

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculum Inoculum Preparation production Production Culture inoculum->production incubation Incubation (7-10 days) production->incubation separation Centrifugation incubation->separation sup_extraction Supernatant Extraction (EtOAc) separation->sup_extraction myc_extraction Mycelium Extraction (MeOH/EtOAc) separation->myc_extraction concentration Concentration sup_extraction->concentration myc_extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel prep_hplc Preparative HPLC (C18) silica_gel->prep_hplc pure_axinelline Pure this compound prep_hplc->pure_axinelline

Caption: Workflow for this compound purification.

nf_kb_pathway Simplified NF-κB Signaling Pathway and Inhibition by this compound cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb_ikb IκBα-NF-κB ikk->nfkb_ikb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_ikb->ikb nfkb_active Active NF-κB nfkb_ikb->nfkb_active nucleus Nucleus nfkb_active->nucleus gene_transcription Gene Transcription (e.g., COX-2, TNF-α, IL-6) nucleus->gene_transcription Translocates to cox2 COX-2 gene_transcription->cox2 axinelline_a This compound axinelline_a->cox2 Inhibits

Caption: this compound inhibits the COX-2 enzyme.

References

Addressing potential off-target effects of Axinelline A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Axinelline A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes. It inhibits both COX-1 and COX-2, with a higher potency for COX-2, though its selectivity is low.[1][2] This inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation.[1][3] The overall anti-inflammatory activity of this compound is comparable to the clinically used drug diclofenac.[1][2]

Q2: What is the downstream signaling pathway affected by this compound's primary targets?

By inhibiting COX enzymes, this compound leads to the suppression of the NF-κB signaling pathway. This results in the reduced expression of various pro-inflammatory factors, including inducible nitric oxide synthase (iNOS), COX-2, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Consequently, the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS) is also diminished.[1][2]

Q3: What are the potential off-target effects of this compound?

While specific off-target effects of this compound have not been extensively profiled, its classification as a non-selective NSAID suggests potential interactions with other proteins. NSAIDs have been reported to have COX-independent effects. For instance, some NSAIDs can activate NRF2, a transcription factor involved in the antioxidant response, or inhibit phosphodiesterases.[4][5] Given its structural similarity and comparable activity to diclofenac, it may share some of its known off-target profiles, which include effects on the cardiovascular and gastrointestinal systems.[5]

Q4: Why am I observing unexpected phenotypic changes in my cell-based assays with this compound?

Unexpected cellular phenotypes could arise from either the inhibition of COX-1, which is involved in various physiological "house-keeping" roles, or from true off-target effects.[3] For example, inhibition of COX-1 can lead to gastrointestinal side effects.[6] If the observed phenotype is inconsistent with the known roles of COX enzymes, it is crucial to consider and investigate potential off-target interactions.

Q5: How can I confirm that the observed effect of this compound in my experiment is due to its on-target (COX inhibition) activity?

To confirm on-target activity, you can perform several experiments:

  • Rescue experiments: Attempt to rescue the phenotype by adding back the downstream products of the COX pathway, such as prostaglandins (e.g., PGE2).

  • Use of alternative inhibitors: Compare the effects of this compound with other well-characterized selective COX-2 inhibitors (e.g., celecoxib) and non-selective COX inhibitors (e.g., ibuprofen, diclofenac).

  • Knockout/knockdown studies: Use cells where COX-1 and/or COX-2 have been genetically knocked out or knocked down to see if the effect of this compound is abolished.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent IC50 values for this compound in different cell lines. 1. Different expression levels of COX-1 and COX-2 in the cell lines. 2. Cellular uptake and metabolism of this compound may vary. 3. Off-target effects contributing to cytotoxicity in some cell lines.1. Quantify the protein levels of COX-1 and COX-2 in your cell lines via Western blot or qPCR. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Use the experimental protocols below to investigate potential off-target binding.
Observed cellular phenotype does not correlate with known functions of COX enzymes. 1. The phenotype is a result of a previously uncharacterized role of COX in your specific experimental model. 2. The phenotype is caused by an off-target effect of this compound.1. Validate the involvement of COX using genetic approaches (siRNA, CRISPR). 2. Perform target identification and validation experiments such as Cellular Thermal Shift Assay (CETSA) or affinity chromatography coupled with mass spectrometry.
Significant cytotoxicity observed at concentrations expected to be selective for COX-2. 1. The low selectivity of this compound means that at higher concentrations, significant COX-1 inhibition is also occurring, which can lead to cellular stress. 2. A cytotoxic off-target effect is being engaged at these concentrations.1. Carefully determine the IC50 for both COX-1 and COX-2 in your system to establish a therapeutic window. 2. Screen for off-target interactions using a kinase profiling assay, as many small molecule inhibitors have off-target kinase activity.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound for its primary targets.

Target IC50 (µM) Reference
COX-18.89[1]
COX-22.22 - 2.8[1][7]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the engagement of this compound with its target proteins (e.g., COX-2) in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge (capable of 20,000 x g at 4°C)

  • Equipment for Western blotting

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash cells with PBS. Resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (soluble fraction).

  • Analysis:

    • Analyze the soluble protein fraction by Western blot using an antibody against the target protein (e.g., anti-COX-2).

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[4][8]

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general workflow to screen this compound against a panel of kinases to identify potential off-target kinase interactions. This is often performed as a service by specialized companies.

Materials:

  • This compound

  • Purified active kinases panel

  • Respective kinase-specific substrates

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Kinase reaction buffer

  • Assay plates (e.g., 384-well)

  • Detection reagents (e.g., for luminescence-based assays like ADP-Glo™) or filter mats for radiometric assays.

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Kinase Reaction:

    • In the assay plate, add the kinase, its specific substrate, and this compound (or DMSO control).

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature (e.g., 30°C).

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a filter mat. Wash to remove unincorporated [γ-³³P]ATP and measure the radioactivity of the phosphorylated substrate.

    • Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is used by a luciferase to produce a light signal proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Determine the IC50 value for any kinases that show significant inhibition.

Protocol 3: Affinity Chromatography for Off-Target Identification

This protocol outlines a workflow to identify unknown binding partners of this compound from a cell lysate.

Materials:

  • This compound chemically modified with a linker and a biotin (B1667282) tag (affinity probe).

  • Streptavidin-conjugated beads.

  • Cell lysate from the experimental system of interest.

  • Lysis buffer containing a mild detergent (e.g., NP-40) and protease inhibitors.

  • Wash buffer.

  • Elution buffer (e.g., high salt, low pH, or containing biotin).

  • Equipment for SDS-PAGE and mass spectrometry.

Procedure:

  • Preparation of Affinity Matrix:

    • Incubate the biotinylated this compound probe with streptavidin beads to immobilize the compound.

  • Affinity Pull-down:

    • Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C.

    • As a negative control, incubate lysate with beads conjugated with biotin alone.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads.

  • Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the this compound pull-down and identify them by mass spectrometry.[9]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p_IkB->NFkB releases AxinellineA This compound COX COX-1 / COX-2 AxinellineA->COX inhibits Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX DNA DNA NFkB_nuc->DNA binds ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->ProInflammatoryGenes transcribes

Caption: this compound's mechanism of action via the NF-κB pathway.

G cluster_prep cluster_exp cluster_analysis A Treat cells with This compound or Vehicle B Harvest and lyse cells A->B C Incubate lysate with This compound-biotin beads B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G Excise unique bands and analyze by Mass Spectrometry F->G H Identify potential off-targets G->H

Caption: Workflow for off-target identification using affinity chromatography.

References

How to minimize cytotoxicity of Axinelline A at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axinelline A. The content is designed to address specific issues that may be encountered during in vitro experiments, with a focus on cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic at high concentrations?

Current research indicates that this compound generally exhibits a lack of cytotoxicity in the cell lines studied. Multiple studies highlight its potent in vitro anti-inflammatory activity, making it an attractive candidate as a new anti-inflammatory lead compound. This low cytotoxicity profile is a key advantage noted in the literature. However, it's important to recognize that cytotoxicity can be cell-line specific and dependent on experimental conditions. If you are observing unexpected cytotoxicity, it may be due to other factors in your experimental setup rather than an inherent property of this compound.

Q2: I am observing high levels of cell death in my experiments with this compound. What are the common causes of unexpected cytotoxicity?

If you are observing high cytotoxicity, it is crucial to investigate other potential causes beyond the compound itself. Common factors include:

  • Solvent Toxicity: The solvent used to dissolve this compound, such as Dimethyl Sulfoxide (DMSO) or ethanol, can be toxic to cells at certain concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium low, typically ≤ 0.1% to 0.5%.[1][2] Always run a vehicle-only control to assess the toxicity of the solvent at the concentration used in your experiments.[2]

  • Incorrect Cell Seeding Density: Both very low and very high cell densities can affect cell health and susceptibility to a test compound.[3][4][5] Too few cells may be overly sensitive to the compound, while too many can lead to nutrient depletion and an altered growth state, affecting results.[4][5]

  • Cell Health and Passage Number: It is essential to use healthy, viable cells. Do not use cells that have been passaged for extended periods, and never allow them to become over-confluent in flasks.[6] Using cells within a consistent and limited passage number range is recommended to avoid phenotypic drift.

  • Compound Instability: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1][7]

  • Contamination: Mycoplasma contamination can significantly alter cellular responses to treatments.[8] Routine testing for contamination is a critical part of maintaining reliable cell cultures.

Q3: How can I optimize my experimental conditions to minimize potential cytotoxicity?

To ensure your results are accurate and reproducible, consider the following optimization steps:

  • Perform a Dose-Response Experiment: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[7] This will help you identify a suitable working concentration.

  • Optimize Cell Seeding Density: Before conducting your main experiments, perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[6][9] Cells should ideally be in the logarithmic growth phase at the time of treatment.[2]

  • Standardize Experimental Procedures: Develop and adhere to a strict Standard Operating Procedure (SOP) for your entire workflow, from cell culture maintenance to final data acquisition.[8] This includes using the same batch of media and serum and precisely controlling incubation times.[2]

Q4: Are there formulation or co-treatment strategies that can help reduce non-specific cytotoxicity?

Yes, if you suspect that the observed cytotoxicity is due to off-target effects or oxidative stress, several strategies can be employed:

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[10]

  • Formulation with Cyclodextrins: For compounds with poor solubility, cyclodextrins can be used to form inclusion complexes. This can improve solubility and has been found to considerably reduce the toxicity of some drugs.

  • Use of Nanoparticle Delivery Systems: Encapsulating a compound in nanoparticles, such as liposomes or polymeric nanoparticles, can control its release and potentially reduce systemic toxicity by targeting specific cells.[11]

Troubleshooting Guide

Problem Possible Cause Solution
High variability in cytotoxicity assay results between wells. Bubbles in the wells.Carefully remove any bubbles with a sterile pipette tip.[12]
Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and visually inspect the plate under a microscope to confirm even distribution.[7]
Edge effects in the microplate.Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data to mitigate evaporation and temperature fluctuations.[8]
High background absorbance in control wells. High cell density.Determine the optimal cell count for the assay by performing a cell titration experiment.[12]
Media components.High concentrations of certain substances in the cell culture medium can cause high absorbance. Test the medium components and try to reduce their concentration if possible.[12]
Forceful pipetting during cell seeding.Handle the cell suspension gently during plate setup to avoid cell lysis.[12]
Low or no signal in the viability assay. Low cell density.The number of viable cells may be too low to generate a detectable signal. Optimize the cell seeding density.[8]
Insufficient incubation time with the assay reagent (e.g., MTT).Optimize the incubation period (typically 1-4 hours for MTT) to allow for sufficient formazan (B1609692) formation.[8]
Reagent degradation.Ensure that the assay reagents have been stored correctly and have not expired. For example, MTT solution should be a clear, yellow color.[8]

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxic effects of a compound.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest compound concentration) and a "no-treatment control" (medium only).[1]

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Determining Optimal Cell Seeding Density
  • Prepare Cell Suspension: Create a single-cell suspension of your chosen cell line.

  • Serial Dilution: Prepare serial dilutions of the cell suspension to test a range of cell concentrations (e.g., 500, 1000, 2000, 5000, 10,000 cells per well).[9]

  • Plate Seeding: Seed the different cell concentrations in a 96-well plate.

  • Time-Course Viability Assay: Perform a viability assay (e.g., MTT) at different time points (e.g., 24, 48, and 72 hours) to monitor cell growth.[9]

  • Analyze Growth Curves: Plot the viability (absorbance) against time for each cell concentration. The optimal seeding density is one that allows for logarithmic growth throughout the intended duration of your experiment without reaching over-confluence.[9]

Visualizations

TroubleshootingWorkflow start High Cytotoxicity Observed check_solvent Is solvent toxicity controlled for? (Vehicle control included) start->check_solvent check_concentration Is the compound concentration optimized? (Dose-response curve performed) check_solvent->check_concentration Yes troubleshoot_solvent Run vehicle control. Reduce final solvent concentration (e.g., DMSO <0.5%) check_solvent->troubleshoot_solvent No check_cell_density Is cell seeding density optimal? check_concentration->check_cell_density Yes troubleshoot_concentration Perform dose-response curve to determine IC50. Use lower concentrations. check_concentration->troubleshoot_concentration No check_cell_health Are cells healthy and within a low passage number? check_cell_density->check_cell_health Yes troubleshoot_density Perform cell titration experiment to find optimal density. check_cell_density->troubleshoot_density No troubleshoot_health Use fresh, low passage cells. Check for contamination (Mycoplasma). check_cell_health->troubleshoot_health No consider_alternatives Consider co-treatment (e.g., antioxidants) or alternative formulation strategies. check_cell_health->consider_alternatives Yes re_evaluate Re-evaluate Cytotoxicity troubleshoot_solvent->re_evaluate troubleshoot_concentration->re_evaluate troubleshoot_density->re_evaluate troubleshoot_health->re_evaluate consider_alternatives->re_evaluate CytotoxicityPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound High Concentration of Test Compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Oxidative Stress Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Direct or Indirect Effects MAPK MAPK Signaling (JNK, p38) ROS->MAPK Caspase Caspase Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

Technical Support Center: Enhancing the In vivo Efficacy of Axinelline A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Axinelline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo efficacy of this promising anti-inflammatory compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural product originally isolated from the bacterium Streptomyces axinellae. It functions as a cyclooxygenase (COX) inhibitor, with a slightly higher selectivity for COX-2 over COX-1. Its anti-inflammatory effects are primarily mediated by suppressing the NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory mediators.[1][2][3]

Q2: What are the main challenges in achieving good in vivo efficacy with this compound?

A2: Like many natural products, this compound is a hydrophobic molecule. This can lead to challenges in achieving optimal in vivo efficacy due to:

  • Poor aqueous solubility: Difficulty in preparing suitable formulations for administration.

  • Low bioavailability: Limited absorption and distribution to the target tissues.

  • Rapid metabolism and clearance: The compound may be quickly broken down and eliminated from the body.

  • Potential for off-target effects and toxicity: High doses required to compensate for low bioavailability may lead to adverse effects.

Q3: How can the in vivo efficacy of this compound be enhanced?

A3: Several strategies can be employed to improve the in vivo performance of this compound:

  • Structural Modification: As demonstrated with the derivative 5e , modifying the chemical structure of this compound can lead to significantly improved activity and a better safety profile.[4]

  • Formulation Strategies: Utilizing appropriate vehicles and formulation techniques can enhance solubility and bioavailability. Common approaches for hydrophobic compounds include the use of co-solvents (e.g., DMSO, ethanol, PEG400), and advanced delivery systems like liposomes or nanoparticles.

  • Route of Administration: The choice of administration route (e.g., oral, intraperitoneal) can significantly impact the pharmacokinetic profile of the compound.

Troubleshooting Guide

This guide addresses potential issues you may encounter during your in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or no efficacy in animal models. Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentrations.1. Optimize Formulation: Ensure this compound is fully dissolved in the vehicle. Consider using a combination of solvents like DMSO and PEG400. For oral administration, consider formulations that enhance absorption, such as self-emulsifying drug delivery systems (SEDDS). 2. Increase Dose: If no toxicity is observed, a dose-escalation study may be warranted. 3. Change Route of Administration: If oral bioavailability is low, consider intraperitoneal (i.p.) injection to bypass first-pass metabolism.
Rapid Metabolism/Clearance: The compound is being eliminated from the body too quickly.1. Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your animal model. 2. Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing frequency to maintain therapeutic concentrations.
Inactive Compound: The compound may have degraded.1. Check Compound Stability: Assess the stability of this compound in your chosen formulation and storage conditions.[5] Some compounds can degrade in certain vehicles over time. 2. Confirm Compound Identity and Purity: Use analytical methods like HPLC and mass spectrometry to verify the integrity of your this compound sample.
High variability in animal responses. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.1. Standardize Dosing Technique: Ensure all personnel are using the same, precise technique for administration (e.g., oral gavage, i.p. injection). 2. Homogenous Formulation: Ensure the compound is evenly suspended or dissolved in the vehicle before each administration.
Biological Variability: Inherent physiological differences between individual animals.1. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 2. Animal Strain and Health: Use a consistent and healthy animal strain from a reliable supplier.
Signs of toxicity in animals (e.g., weight loss, lethargy). Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.1. Vehicle Control Group: Always include a group of animals that receives the vehicle alone to assess its toxicity. 2. Reduce Vehicle Concentration: If the vehicle is toxic, try to reduce its concentration or explore alternative, less toxic vehicles.
Compound Toxicity: this compound itself may be toxic at the administered dose.1. Dose-Response Study: Conduct a dose-response study to identify the maximum tolerated dose (MTD). 2. Selective COX-2 Inhibitor Toxicity: Be aware of potential cardiovascular side effects associated with selective COX-2 inhibitors, although this is more established for long-term use.[6]

Data Presentation

In Vitro COX Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound-2.8-
This compound Derivative 5e -1.7416.32
Celecoxib--15.44

Data for this compound and derivative 5e from[4][7]. Data for Celecoxib from[8]. A higher selectivity index indicates greater selectivity for COX-2.

In Vivo Efficacy of this compound Derivative 5e in a DSS-Induced Colitis Model

A study on a synthetic derivative of this compound, compound 5e , demonstrated significant in vivo efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.[4] This highlights the potential for enhancing the therapeutic properties of this compound through structural modifications. The study showed that compound 5e significantly ameliorated histological damage and provided robust protection against acute colitis.[4]

Experimental Protocols

Protocol for DSS-Induced Colitis in Mice

This is a widely used model to induce acute colitis that mimics aspects of human ulcerative colitis.

Materials:

  • Dextran sulfate sodium (DSS) (MW: 36,000-50,000)

  • C57BL/6 mice (or other appropriate strain)

  • Sterile drinking water

  • This compound or derivative formulation

  • Vehicle control

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Induction of Colitis:

    • Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated depending on the mouse strain and DSS batch.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. The control group should receive regular sterile drinking water.

  • Treatment:

    • Administer this compound formulation or vehicle control to the respective groups of mice daily, starting from day 1 of DSS administration. The route of administration (e.g., oral gavage, i.p. injection) should be consistent.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

    • A Disease Activity Index (DAI) score can be calculated based on these parameters.

  • Endpoint Analysis:

    • At the end of the experiment (e.g., day 8), euthanize the mice.

    • Collect the colon and measure its length.

    • A portion of the colon can be fixed in formalin for histological analysis (e.g., H&E staining) to assess tissue damage, inflammation, and crypt architecture.

    • Another portion can be used for molecular analysis, such as measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by qPCR or ELISA.

Visualizations

Signaling Pathways

NF_kappaB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_inhibition Inhibition by this compound Pro-inflammatory Cytokines Pro-inflammatory Cytokines Receptor Receptor Pro-inflammatory Cytokines->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB Complex IkB-NF-kB Complex IKK Complex->IkB-NF-kB Complex Phosphorylates IkB Ubiquitination & Degradation Ubiquitination & Degradation IkB-NF-kB Complex->Ubiquitination & Degradation Leads to IkB IkB Ubiquitination & Degradation->IkB Degrades NF-kB NF-kB Ubiquitination & Degradation->NF-kB Releases NF-kB_n NF-kB_n NF-kB->NF-kB_n Translocates to Nucleus DNA DNA NF-kB_n->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes Results in COX-2 COX-2 Pro-inflammatory Genes->COX-2 Induces expression of This compound This compound This compound->COX-2 Inhibits

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Endpoint Analysis A Formulate this compound (e.g., in DMSO/PEG400) D Administer this compound or Vehicle (Daily) A->D B Prepare DSS Solution (3-5% in water) C Induce Colitis in Mice (DSS in drinking water for 5-7 days) B->C C->D E Daily Monitoring (Weight, Stool, Blood) D->E F Collect Colon Tissue E->F G Measure Colon Length F->G H Histological Analysis (H&E Staining) F->H I Molecular Analysis (qPCR, ELISA for cytokines) F->I

References

Technical Support Center: Method Refinement for Structural Modification of Axinelline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the structural modification of Axinelline A. The information is designed to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common challenges that may arise during the synthesis and modification of this compound and its analogs.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
SYN-001 Low yield in the amidation reaction to form the this compound scaffold. - Incomplete activation of the carboxylic acid.- Degradation of the coupling agent.- Steric hindrance from bulky substituents.- Side reactions involving the catechol moiety.- Ensure all reagents and solvents are anhydrous.- Use a fresh bottle of coupling agents (e.g., EDC, HBTU).- Consider using a different coupling agent combination (e.g., HATU, COMU).- If starting with a protected catechol, ensure the protecting groups are stable to the reaction conditions. For unprotected catechols, perform the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation.
SYN-002 Formation of multiple byproducts during the amidation step. - Reaction of the activated carboxylic acid with the solvent (e.g., DMF).- Formation of N-acylurea byproduct if using carbodiimide (B86325) coupling agents.- Racemization of the amino acid starting material.- Use a non-reactive solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).- Add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress N-acylurea formation.[1][2]- Perform the reaction at a lower temperature (e.g., 0 °C) to minimize racemization.
PUR-001 Difficulty in purifying this compound and its polar analogs by standard silica (B1680970) gel chromatography. - High polarity of the compounds leading to strong adsorption and poor elution from the silica column.- Streaking of the compound on the TLC plate.- Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane.- Add a small amount of acetic acid or formic acid to the mobile phase to improve the peak shape of acidic compounds.- Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.- For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification technique.
STA-001 Product degradation observed during workup or storage. - The catechol moiety is susceptible to oxidation, especially in the presence of air and light, or under basic conditions.- Perform aqueous workups with degassed solutions and under an inert atmosphere.- Avoid exposure to strong bases for extended periods.- Store the purified compound under an inert atmosphere at low temperatures (e.g., -20 °C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: A common and effective starting material is L-serine ethyl ester hydrochloride, which provides the chiral backbone of the molecule. The other key reagent is 2,3-dihydroxybenzoic acid.

Q2: I am observing a color change (e.g., to brown or black) in my reaction mixture during the synthesis. What could be the cause?

A2: A color change often indicates the oxidation of the catechol moiety in 2,3-dihydroxybenzoic acid or the final product. To mitigate this, ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and that your solvents are degassed.

Q3: My purified this compound analog shows poor solubility in common organic solvents for biological assays. What can I do?

A3: this compound and its analogs can have limited solubility. For biological assays, consider preparing a stock solution in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is crucial to check the tolerance of your specific assay to these solvents.

Q4: Are there any recommended protecting groups for the catechol moiety of 2,3-dihydroxybenzoic acid to avoid side reactions?

A4: Yes, protecting the catechol hydroxyl groups can prevent oxidation and other side reactions. Common protecting groups for catechols include benzyl (B1604629) ethers, silyl (B83357) ethers (e.g., TBDMS), or cyclic acetals/ketals. These protecting groups must be stable to the subsequent amidation conditions and be removable without affecting the rest of the molecule.

Q5: How can I monitor the progress of the amidation reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (amino acid ester and carboxylic acid) and the appearance of a new spot corresponding to the product.

Data Presentation

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound and a Key Analog
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound>502.8[3]>17.9
Compound 5e28.41.74[4]16.32[4]
Diclofenac1.20.0524
Celecoxib150.04375

Data for Diclofenac and Celecoxib are included for comparison purposes.

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

A solution of the desired carboxylic acid (1.0 eq.), L-serine ethyl ester hydrochloride (1.0 eq.), and a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) is prepared in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). The mixture is cooled to 0 °C, and a base such as triethylamine (B128534) (TEA, 2.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound analog.

Mandatory Visualization

Signaling Pathway of this compound in Inflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates & inactives NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB releases NFkB_nucleus p-NF-κB p_NFkB->NFkB_nucleus translocates to COX2_protein COX-2 Protein Axinelline_A This compound / Analogs Axinelline_A->COX2_protein inhibits DNA DNA NFkB_nucleus->DNA binds to Proinflammatory_genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes induces Proinflammatory_genes->COX2_protein translates to

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Analog Synthesis

G start Start Materials: - Carboxylic Acid - L-Serine Ethyl Ester HCl coupling Amide Coupling (EDC, HOBt, TEA in DCM) start->coupling reaction Stir at RT (12-24h) coupling->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Purified this compound Analog purification->product analysis Characterization (NMR, MS) product->analysis end Final Product analysis->end

Caption: General workflow for the synthesis of this compound analogs.

References

Axinelline A Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of Axinelline A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its scalable production important?

This compound is a natural product first isolated from the marine bacterium Streptomyces axinellae. It has garnered significant interest due to its potent anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Scalable production is crucial for enabling extensive preclinical and clinical studies, and for potential therapeutic applications.

Q2: What are the primary sources of this compound?

Currently, this compound can be obtained through two main routes:

  • Isolation from Natural Sources: Extraction from the fermentation broth of Streptomyces axinellae. However, this method often suffers from low yields and can be challenging to scale.

  • Total Synthesis: Laboratory synthesis from commercially available starting materials. While complex, total synthesis offers a more controlled and potentially scalable source of the compound.[4][5]

Q3: What are the major challenges in scaling up the chemical synthesis of this compound?

Scaling up the synthesis of a complex natural product like this compound presents several challenges which may include:

  • Multi-step Synthesis: The total synthesis is often lengthy, which can lead to a low overall yield.

  • Purification: The purification of intermediates and the final product can be difficult on a large scale.

  • Reaction Control: Maintaining optimal reaction conditions (temperature, pressure, etc.) can be more challenging in larger reactors.

  • Byproduct Formation: Side reactions can become more significant at scale, complicating purification and reducing yield.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure starting materials are pure and dry.- Increase reaction time or temperature, if the reaction is known to be slow.- Check the concentration of reactants; it may need to be adjusted for scale-up.
Product Degradation - Assess the stability of the product under the reaction and workup conditions.[6]- Consider performing the reaction at a lower temperature.- Use a milder workup procedure (e.g., avoid strong acids or bases).
Side Reactions - Analyze the crude reaction mixture to identify major byproducts.- Adjust reaction conditions (e.g., solvent, temperature, catalyst) to minimize side reactions.- In some cases, a change in the order of reagent addition can help.
Purification Issues
Problem Troubleshooting Steps
Difficulty in Removing Impurities - Re-evaluate the crystallization solvent system.- Consider an alternative purification method, such as preparative High-Performance Liquid Chromatography (HPLC).- A chemical wash during workup might remove certain impurities.
Product is an Oil or Fails to Crystallize - Ensure all residual solvent has been removed.- Try co-evaporation with a different solvent.- Attempt crystallization from a variety of solvent systems. Seeding with a small crystal of pure product can induce crystallization.
Emulsion Formation During Extraction - Add brine (saturated NaCl solution) to the aqueous layer.- Filter the mixture through a pad of celite.- Allow the mixture to stand for a longer period.

Experimental Protocols

A key step in the synthesis of this compound involves the formation of the catechol moiety. Below is a generalized protocol for a common method to achieve this.

Protocol: Demethylation for Catechol Formation

  • Reagents and Materials:

    • Methoxy-protected this compound precursor

    • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

    • Dichloromethane (DCM), anhydrous

    • Methanol (MeOH)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Dissolve the methoxy-protected precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the BBr₃ solution dropwise to the stirred solution. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, quench the reaction by slowly adding MeOH at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

AxinellineA_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Key Intermediate Formation A->B C Final Assembly B->C D This compound (Crude) C->D E Column Chromatography D->E F Recrystallization E->F G Pure this compound F->G H NMR, MS, HPLC G->H I Purity & Identity Confirmation H->I

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to COX2 COX-2 Gene Expression Inflammation Inflammation COX2->Inflammation AxinellineA This compound AxinellineA->COX2 inhibits

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway leading to COX-2 expression.[1][2][4]

References

Improving experimental reproducibility with Axinelline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve experimental reproducibility with Axinelline A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product originally isolated from the bacterium Streptomyces axinellae.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[2][3] By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[4] This inhibitory action leads to the suppression of the NF-κB signaling pathway, resulting in a downstream reduction of pro-inflammatory factors.[4]

Q2: What are the known IC50 values for this compound against COX-1 and COX-2?

The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly between studies. One study reported an IC50 value of 2.8 μM for COX-2.[1][2]

Q3: How should I prepare and store this compound stock solutions?

While specific solubility and stability data for this compound are not extensively published, general best practices for small molecule inhibitors should be followed. It is recommended to prepare a high-concentration stock solution in a dry organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to aliquot the stock solution into tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing for an experiment, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q4: What are some general quality control measures I can take when working with this compound?

For natural product-derived inhibitors like this compound, ensuring the quality of your compound is crucial for reproducibility. If possible, obtain a certificate of analysis (CoA) from the supplier which should provide information on purity and identity.[5] It is good practice to verify the identity of the compound using techniques like mass spectrometry and to assess its purity by HPLC. For biological activity, comparing the IC50 values obtained in your assays with published values can serve as a functional quality control check.

Troubleshooting Guides

In Vitro Cell-Based Assays

Problem: High variability in the anti-inflammatory effect of this compound between experiments.

  • Possible Cause 1: Inconsistent this compound concentration.

    • Solution: Ensure accurate and consistent preparation of your this compound working solutions from a freshly thawed aliquot of your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Variation in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and confluence levels. Ensure that the serum concentration in your culture medium is consistent, as serum components can sometimes interfere with the activity of small molecules.

  • Possible Cause 3: Instability of this compound in cell culture medium.

    • Solution: While specific stability data is limited, it is advisable to prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Minimize the time the compound spends in aqueous solutions at 37°C before being added to the cells.

Problem: No significant inhibition of inflammatory markers (e.g., PGE2, NO) is observed.

  • Possible Cause 1: Insufficient concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and experimental conditions. Published IC50 values can serve as a starting point.

  • Possible Cause 2: Inadequate stimulation of inflammation.

    • Solution: Ensure that your inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent and used at an appropriate concentration to induce a robust inflammatory response. Titrate your LPS concentration to find the optimal level for your cell line.

  • Possible Cause 3: Degraded this compound.

    • Solution: Use a fresh aliquot of your this compound stock solution. If you suspect degradation, consider obtaining a new batch of the compound and verifying its activity against a known positive control.

Biochemical Assays (COX Inhibition)

Problem: Inconsistent IC50 values for COX-1/COX-2 inhibition.

  • Possible Cause 1: Variation in enzyme activity.

    • Solution: Use a consistent source and lot of purified COX-1 and COX-2 enzymes. Aliquot the enzymes upon receipt to avoid multiple freeze-thaw cycles. Always include a positive control inhibitor with a known IC50 value to ensure the assay is performing correctly.

  • Possible Cause 2: Issues with substrate or buffer preparation.

    • Solution: Prepare fresh substrate (arachidonic acid) solutions for each experiment. Ensure that the assay buffer composition and pH are consistent.

  • Possible Cause 3: this compound precipitation in the assay buffer.

    • Solution: Observe the assay wells for any signs of precipitation. If solubility is an issue, you may need to adjust the final DMSO concentration in the assay. However, be mindful that high concentrations of DMSO can affect enzyme activity.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C12H15NO6[6][7]
Molar Mass 269.25 g/mol [6]
IC50 (COX-2) 2.8 μM[1][2]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is a general guideline based on methods used to assess the anti-inflammatory effects of COX inhibitors.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Western Blot for COX-2 and p-p65 (NF-κB) Expression
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound followed by LPS stimulation as described in Protocol 1.

  • Cell Lysis: After the desired incubation time (e.g., 24 hours for COX-2, 30 minutes for p-p65), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, p-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Axinelline_A_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex IKK/IκB/NF-κB (inactive) TLR4->NFkB_complex Activates NFkB_active NF-κB (active) NFkB_complex->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Translocation COX2_gene COX-2 Gene NFkB_active->COX2_gene Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Inflammation Inflammation Prostaglandins->Inflammation Axinelline_A This compound Axinelline_A->COX2_protein Inhibits

Caption: this compound's mechanism of action in the inflammatory pathway.

Experimental_Workflow start Start seed_cells Seed RAW 264.7 Cells start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate endpoint Endpoint Assays incubate->endpoint griess Griess Assay (NO) endpoint->griess elisa ELISA (PGE2) endpoint->elisa western Western Blot (COX-2, p-p65) endpoint->western end End griess->end elisa->end western->end

Caption: General experimental workflow for assessing this compound's effects.

References

Validation & Comparative

Axinelline A and Diclofenac: A Comparative Efficacy Analysis for Inflammation and Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory and analgesic properties of the marine natural product Axinelline A and the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The information is compiled from preclinical data to assist in evaluating their potential as therapeutic agents.

Executive Summary

This compound, a natural compound isolated from Streptomyces axinellae, has demonstrated potent anti-inflammatory activity comparable to the established NSAID, diclofenac, in in-vitro studies.[1][2] Both compounds exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. While diclofenac is a well-characterized non-selective COX inhibitor with extensive clinical use for pain and inflammation[3][4][5][6][][8][9][10], this compound is an emerging candidate with promising preclinical data. This guide will delve into their comparative efficacy based on available experimental data, their mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy Data

The primary mechanism of action for both this compound and diclofenac is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key signaling molecules in inflammation and pain.[1][2][4][6][][8] The following table summarizes the available quantitative data on their inhibitory activity.

CompoundTargetIC50 Value (µM)Source
This compound COX-18.89[11]
COX-22.22[11]
Diclofenac COX-1 & COX-2Not specified in direct comparative studies with this compound, but known to be a potent inhibitor of both isoforms.[3][4][6][]N/A

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Based on the available in vitro data, this compound shows a degree of selectivity for COX-2 over COX-1.[11] However, its selectivity index is considered low, classifying it as a nonselective COX inhibitor, similar to diclofenac.[1][2] The overall anti-inflammatory activity of this compound has been reported to be comparable to that of diclofenac in in-vitro settings.[1][2]

Mechanism of Action and Signaling Pathways

Both this compound and diclofenac reduce inflammation and pain by blocking the production of prostaglandins. This is achieved through the inhibition of COX enzymes. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal issues.[5]

In addition to COX inhibition, this compound has been shown to suppress the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages.[1][2] This leads to a reduction in the expression of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β, as well as the production of nitric oxide (NO) and reactive oxygen species (ROS).[1][2]

Diclofenac's mechanism also extends beyond simple COX inhibition. Some evidence suggests it may also inhibit the lipoxygenase pathways, reducing the formation of pro-inflammatory leukotrienes, and may inhibit phospholipase A2.[3]

Signaling Pathway Diagrams

inflammatory_pathway cluster_axinelline This compound cluster_diclofenac Diclofenac cluster_membrane Cell Membrane cluster_downstream Inflammatory Response Axinelline_A This compound COX1 COX-1 Axinelline_A->COX1 Inhibits COX2 COX-2 Axinelline_A->COX2 Inhibits NFkB NF-κB Axinelline_A->NFkB Suppresses Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation COX1->Prostaglandins COX2->Prostaglandins LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Genes

Figure 1: Simplified signaling pathway of this compound and Diclofenac in inflammation.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to evaluate the anti-inflammatory effects of this compound and diclofenac.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is then further converted to other prostaglandins. The inhibitory effect of the test compound is determined by measuring the reduction in prostaglandin production. This is often done using an enzyme immunoassay (EIA) kit that detects prostaglandin E2 (PGE2).

  • Procedure:

    • The test compound (e.g., this compound or diclofenac) at various concentrations is pre-incubated with the COX enzyme.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined period.

    • The amount of prostaglandin produced is quantified using an appropriate method (e.g., EIA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Objective: To evaluate the anti-inflammatory activity of a compound in a cellular model of inflammation.

Methodology:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in the macrophages.

  • Procedure:

    • RAW 264.7 cells are cultured in appropriate media.

    • The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

    • LPS is then added to the cell culture to induce inflammation.

    • After a defined incubation period, the cell culture supernatant and cell lysates are collected.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2): The concentration of PGE2 in the culture supernatant is measured by EIA.

    • Protein Expression (iNOS, COX-2): The expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in the cell lysates are determined by Western blotting.

    • NF-κB Activation: The phosphorylation of NF-κB pathway components (e.g., IκBα, p65) is assessed by Western blotting to determine the effect of the compound on this signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers cluster_supernatant_analysis Supernatant Analysis cluster_lysate_analysis Lysate Analysis start RAW 264.7 Macrophages pretreatment Pre-treatment with This compound / Diclofenac start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Collect Cell Lysate stimulation->lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa eia EIA (PGE2) supernatant->eia western Western Blot (iNOS, COX-2, p-NF-κB) lysate->western data Data Analysis & Interpretation

Figure 2: General workflow for cell-based anti-inflammatory assays.

Conclusion

The available preclinical data suggests that this compound is a promising natural compound with anti-inflammatory properties comparable to the widely used NSAID, diclofenac, in in-vitro models. Its mechanism of action involves the inhibition of COX enzymes and the suppression of the NF-κB signaling pathway. While these initial findings are encouraging, further in-vivo studies in animal models of inflammation and pain, as well as subsequent clinical trials, are necessary to fully elucidate the therapeutic potential and safety profile of this compound and to definitively compare its efficacy with that of diclofenac in a clinical setting. Researchers and drug development professionals should consider these findings as a strong basis for further investigation into this compound as a potential novel anti-inflammatory agent.

References

Axinelline A: A Comparative Analysis of a Marine-Derived COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the performance of Axinelline A relative to other natural product Cyclooxygenase-2 (COX-2) inhibitors, supported by experimental data and detailed protocols.

The quest for novel anti-inflammatory agents with improved safety profiles has led researchers to explore the vast chemical diversity of natural products. Among these, compounds that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme have garnered significant attention. This compound, a natural product isolated from the marine bacterium Streptomyces axinellae, has emerged as a noteworthy COX inhibitor. This guide provides a comprehensive comparison of this compound with other prominent natural product COX-2 inhibitors, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Data Presentation: Quantitative Comparison of COX Inhibitors

The inhibitory potential of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is generally desirable, as it suggests a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.

The following table summarizes the reported IC50 values and selectivity indices for this compound and a selection of other natural product and synthetic COX inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Natural Product8.892.224.00
ResveratrolNatural Product~0.86 - 4.71~0.01 - 3.06Varies widely
CurcuminNatural Product>30~0.2 - 0.3 (inhibits mPGES-1)Not directly comparable
QuercetinNatural Product--Primarily inhibits expression
GenisteinNatural Product--Primarily inhibits expression
ApigeninNatural Product-<15 (inhibits expression)Not directly comparable
ParthenolideNatural Product--Primarily inhibits expression
CelecoxibSynthetic~19.03 - 82~0.03 - 6.8~12 - 546
DiclofenacSynthetic~0.076~0.026~2.9

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of COX inhibitory activity. Below is a detailed methodology for a common in vitro cyclooxygenase inhibition assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., Celecoxib, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a fluorometric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Create a series of dilutions of the test compound and reference inhibitors.

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the heme solution to all wells.

    • Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Add the diluted test compound or reference inhibitor to the designated wells. For control wells (100% enzyme activity), add the solvent vehicle.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Detection: Immediately following the addition of the substrate, add the detection reagent.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable software program with non-linear regression analysis.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the COX-2 signaling pathway and a typical experimental workflow for assessing COX inhibition.

COX2_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Pro-inflammatory Prostaglandins Pro-inflammatory Cytokines Pro-inflammatory Cytokines PLA2 Phospholipase A2 Pro-inflammatory Cytokines->PLA2 Growth Factors Growth Factors Growth Factors->PLA2 LPS LPS LPS->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-2 (inducible) COX-2 Arachidonic Acid->COX-2 (inducible) PGH2 Prostaglandin H2 COX-2 (inducible)->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Prepare serial dilutions of test compounds Plate Setup Add reagents and compounds to 96-well plate Compound Dilution->Plate Setup Reagent Prep Prepare enzyme, substrate, and cofactors Reagent Prep->Plate Setup Incubation Pre-incubate inhibitor with enzyme Plate Setup->Incubation Reaction Initiate reaction with arachidonic acid Incubation->Reaction Detection Measure enzyme activity Reaction->Detection Calculate Inhibition Calculate % inhibition for each concentration Detection->Calculate Inhibition IC50 Determination Plot dose-response curve and determine IC50 Calculate Inhibition->IC50 Determination

Unveiling the In Vivo Anti-inflammatory Potential of Axinelline A Analogs: A Comparative Analysis in a Murine Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo validation of the anti-inflammatory activity of the marine-derived natural product Axinelline A is currently lacking in published literature, a recent study on a structurally related derivative, compound 5e, offers promising insights. This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of this this compound analog against established anti-inflammatory agents in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Axinelline-like compounds.

Comparative Efficacy in DSS-Induced Colitis

The anti-inflammatory effects of the this compound derivative, compound 5e, were evaluated in a well-established murine model of ulcerative colitis induced by dextran sulfate sodium (DSS). This model mimics key aspects of human inflammatory bowel disease. The efficacy of compound 5e was compared to standard-of-care treatments for colitis, including 5-aminosalicylic acid (5-ASA), sulfasalazine (B1682708), and dexamethasone (B1670325). Key parameters assessed included the Disease Activity Index (DAI), colon length, histological damage, and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

Treatment GroupDosageAdministration RouteChange in Body Weight (%)DAI ScoreColon Length (cm)Histological ScoreMPO Activity (U/mg tissue)
Control (Healthy) --Normal Gain0Normal0Baseline
DSS Model 3% in drinking waterOralSignificant LossHighSignificantly ReducedSevere DamageSignificantly Increased
This compound Derivative (5e) Not specified in abstractNot specified in abstractAmeliorated LossSignificantly ReducedPartially RestoredSignificantly AmelioratedNot Reported
5-Aminosalicylic Acid (5-ASA) 75 mg/kgOralAmeliorated Loss[1]Reduced[2]Increased vs. DSS[3]Reduced[2]Reduced[4]
Sulfasalazine 100 mg/kgOralAmeliorated Loss[5]Significantly Lower vs. DSS[6]Less Shortening vs. DSS[7]Did not significantly improve[5]Reduced[6]
Dexamethasone 0.06 mg/dayNot specifiedDid not prevent loss[8]Not prevented[8]No significant difference vs. DSSNot prevented[8]Not Reported

Note: Specific quantitative values for the this compound derivative (5e) were not available in the abstract of the primary study. The table reflects the reported qualitative outcomes. For comparator drugs, a range of dosages and outcomes have been reported in the literature; representative findings are presented here.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This widely used model induces acute colitis in mice, mimicking the histopathological features of human ulcerative colitis[9][10].

  • Animal Model: C57BL/6 mice are commonly used for this model[11].

  • Induction of Colitis: Mice are administered 2-3% (w/v) DSS in their drinking water for 5-7 consecutive days[11][12]. Control animals receive regular drinking water.

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI)[12].

  • Termination and Sample Collection: At the end of the experimental period (e.g., day 9), mice are euthanized. The entire colon is excised, and its length is measured. Colonic tissue samples are collected for histological analysis and myeloperoxidase (MPO) activity assay[12].

Histological Analysis
  • Tissue Preparation: Colon tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the tissue morphology[13].

  • Scoring: The stained sections are examined microscopically to assess the degree of inflammation, ulceration, and crypt damage. A histological scoring system is used to quantify the severity of colitis[14][15].

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration and inflammation[16].

  • Tissue Homogenization: A pre-weighed colon tissue sample is homogenized in a buffer containing hexadecyltrimethylammonium bromide (HTAB) to extract MPO[16][17].

  • Enzymatic Reaction: The tissue homogenate supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide (H₂O₂)[16][17].

  • Spectrophotometric Measurement: The change in absorbance at 450 nm is measured over time using a spectrophotometer.

  • Calculation: MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue[17].

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_induction Colitis Induction cluster_monitoring Daily Monitoring cluster_termination Termination & Sample Collection (Day 9) cluster_analysis Data Analysis start C57BL/6 Mice dss Administer 3% DSS in Drinking Water (7 days) start->dss Treatment Group control Administer Normal Drinking Water start->control Control Group monitor Record Body Weight, Stool Consistency, Fecal Blood dss->monitor control->monitor dai Calculate Disease Activity Index (DAI) monitor->dai euthanize Euthanize Mice collect_colon Excise Colon & Measure Length euthanize->collect_colon tissue_prep Collect Tissue for Histology & MPO Assay collect_colon->tissue_prep histology Histological Scoring (H&E Staining) tissue_prep->histology mpo_assay Myeloperoxidase (MPO) Activity Assay tissue_prep->mpo_assay

Experimental workflow for the DSS-induced colitis model.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates to proinflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->proinflammatory Induces axinelline This compound axinelline->ikk Inhibits

Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

The available in vivo data on an this compound derivative (compound 5e) demonstrates its potential as a potent anti-inflammatory agent, showing significant amelioration of DSS-induced colitis in mice. While direct in vivo studies on this compound are warranted to confirm its efficacy and safety profile, the findings for its analog are encouraging. The comparison with established drugs like 5-ASA and sulfasalazine suggests that Axinelline-like compounds could offer a promising new avenue for the development of therapeutics for inflammatory bowel disease. Further research should focus on elucidating the precise in vivo mechanism of action, optimal dosing, and long-term safety of this compound and its derivatives.

References

Cross-Validation of Axinelline A's Anti-Cancer Potential: A Comparative Analysis Based on Diclofenac's Mechanism in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potential anti-neoplastic effects of the novel COX inhibitor Axinelline A, benchmarked against the well-documented activities of the non-selective COX inhibitor, Diclofenac, across a range of cancer cell lines. This guide provides a comprehensive overview of the underlying molecular mechanisms, comparative efficacy, and detailed experimental protocols for researchers in oncology and drug discovery.

Introduction

This compound, a natural product derived from Streptomyces axinellae, has emerged as a potent inhibitor of cyclooxygenase (COX) enzymes, with inhibitory concentrations in the low micromolar range for both COX-1 and COX-2.[1][2] Its primary mechanism of action involves the suppression of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators.[1][3][4] While current research has predominantly focused on its anti-inflammatory properties in murine macrophages, its potential as an anti-cancer agent remains largely unexplored.[3][4] Given the established link between chronic inflammation and carcinogenesis, and the known anti-cancer effects of other non-steroidal anti-inflammatory drugs (NSAIDs), this guide explores the plausible anti-neoplastic mechanisms of this compound.

Due to the limited availability of data on this compound in cancer cell lines, this comparison guide will leverage the extensive research on Diclofenac, a structurally distinct but functionally similar non-selective COX inhibitor. Diclofenac has been shown to induce apoptosis and cell cycle arrest in a multitude of cancer cell lines, providing a valuable framework for predicting and cross-validating the potential therapeutic applications of this compound in oncology.

Comparative Efficacy of Diclofenac Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Diclofenac have been demonstrated across a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cell line, highlighting the differential sensitivity of various cancer types to COX inhibition.

Cell LineCancer TypeIC50 of Diclofenac (µM)Exposure Time (h)Reference
HT-29Colorectal Cancer55Not Specified[1]
SW480Colorectal Cancer170Not Specified[1]
DLD-1Colorectal Cancer~55Not Specified[1]
MCF-7Breast CancerLower than HeLa48[1]
HeLaCervical CancerHigher than MCF-7 & HT-2948[1]
TE11Esophageal Squamous Cell Carcinoma70.47Not Specified[5]
KYSE150Esophageal Squamous Cell Carcinoma167.3Not Specified[5]
KYSE410Esophageal Squamous Cell Carcinoma187.9Not Specified[5]
SKOV-3, CAOV-3, SW626, 36M2Ovarian Cancer20-200Not Specified[1]
HEY, OVCAR5Ovarian Cancer5024[1]
UCI-101Ovarian Cancer25024[1]
KKU-M139, KKU-213BCholangiocarcinomaDose-dependent suppressionNot Specified[3]
AsPc-1, MIA PaCa-2Pancreatic CancerMore potent than in HeLaNot Specified[2]
HTZ-349, A172, U87MGGlioma100-20048[6]

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

The anti-cancer activity of non-selective COX inhibitors like Diclofenac is not solely dependent on COX-2 inhibition but also involves COX-independent mechanisms that converge on the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Diclofenac has been shown to induce apoptosis in various cancer cell lines, a process of programmed cell death crucial for eliminating malignant cells. Morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation, have been observed in HeLa, HT-29, and MCF-7 cells treated with Diclofenac.[1] Furthermore, in cholangiocarcinoma cell lines KKU-M139 and KKU-213B, Diclofenac treatment led to increased activity of caspases 3/7 and positive Annexin V staining, both hallmarks of early apoptosis.[3] In esophageal squamous cell carcinoma cells, Diclofenac-induced apoptosis is linked to the induction of p53.[5]

Cell Cycle Dysregulation

In addition to apoptosis, Diclofenac can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. In ovarian cancer cell lines, Diclofenac treatment resulted in an accumulation of cells in the S and G2 phases of the cell cycle.[7] Interestingly, the effects on the cell cycle can be cell-line specific. For instance, in glioma cell lines, Diclofenac caused an accumulation of cells in the G2/M phase (U87MG) or S-phase (HTZ-349), while another glioma line (A172) arrested in the G1 phase.[6] This suggests that the impact of COX inhibitors on cell cycle progression is context-dependent.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

AxinellineA_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα_p P-IκBα IκBα->IκBα_p NFκB_p65 NF-κB (p65/p50) NFκB_p65_nuc NF-κB (p65/p50) NFκB_p65->NFκB_p65_nuc translocates IκBα_p->NFκB_p65 releases COX1 COX-1 Arachidonic_Acid Arachidonic Acid COX1->Arachidonic_Acid catalyzes COX2 COX-2 COX2->Arachidonic_Acid catalyzes PGE2 Prostaglandins (PGE2) Arachidonic_Acid->PGE2 Axinelline_A This compound Axinelline_A->COX1 inhibits Axinelline_A->COX2 inhibits DNA DNA NFκB_p65_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes transcribes

Caption: this compound's known anti-inflammatory mechanism.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway COX_Inhibitor COX Inhibitor (e.g., Diclofenac) Mitochondrion Mitochondrion COX_Inhibitor->Mitochondrion induces stress Death_Receptors Death Receptors COX_Inhibitor->Death_Receptors may sensitize Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Execution_Caspases Executioner Caspases (Caspase-3, -7) Caspase9->Execution_Caspases activates Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase8->Execution_Caspases activates Apoptosis Apoptosis Execution_Caspases->Apoptosis leads to Cell_Cycle_Arrest G1 G1 S S G1->S Arrest Arrest G2 G2 S->G2 M M G2->M M->G1 COX_Inhibitor COX Inhibitor COX_Inhibitor->G1 G1 Arrest (e.g., A172) COX_Inhibitor->S S Phase Arrest (e.g., HTZ-349) COX_Inhibitor->G2 G2/M Arrest (e.g., U87MG) Experimental_Workflow cluster_assays Assays Cell_Culture Cancer Cell Lines Seeding Treatment Treatment with This compound / Diclofenac Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Flow_Cytometry_Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Incubation->Flow_Cytometry_Apoptosis Flow_Cytometry_Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Flow_Cytometry_Cell_Cycle

References

Unveiling the Role of Axinelline A in NF-κB Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Axinelline A's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound, a natural product isolated from Streptomyces axinellae, has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2).[1] Its anti-inflammatory properties are linked to the suppression of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. This guide confirms the inhibitory role of this compound on the NF-κB pathway and contextualizes its performance by comparing it with other known NF-κB inhibitors that act through diverse mechanisms. While a specific IC50 value for direct NF-κB inhibition by this compound is not extensively documented, studies show its effectiveness in the micromolar range.

Performance Comparison of NF-κB Inhibitors

The efficacy of this compound in suppressing the NF-κB pathway is presented below in comparison to other well-characterized inhibitors. Each inhibitor is categorized by its mechanism of action, providing a clear overview of the different strategies for targeting this critical signaling cascade.

InhibitorMechanism of ActionTargetCell TypeIC50 / Effective Concentration
This compound Indirectly inhibits NF-κB activation by inhibiting COX-2.[2]COX-2RAW264.7 macrophagesEffective at 2-30 µM
BAY 11-7082 Inhibits the phosphorylation of IκBα, preventing its degradation.IKKβTumor cells~10 µM
QNZ (EVP4593) Inhibits the transcriptional activity of NF-κB.NF-κB p65Jurkat T cells11 nM
MG-132 A proteasome inhibitor that prevents the degradation of IκBα.26S ProteasomeVarious3 µM
Parthenolide Directly inhibits IKK, preventing IκBα phosphorylation and degradation.IKKVariousVaries (µM range)

Signaling Pathways and Points of Inhibition

The accompanying diagram illustrates the canonical NF-κB signaling pathway and highlights the specific points of intervention for this compound and the comparative inhibitors. This visualization clarifies the distinct mechanisms by which these compounds exert their inhibitory effects.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits IkB_p p-IκB IkB->IkB_p NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus Translocation Proteasome Proteasome IkB_Ub Ub-p-IκB IkB_p->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation DNA DNA (κB sites) NFkB_p50_p65_nucleus->DNA Binds BAY117082_node BAY 11-7082 BAY117082_node->IKK_Complex Inhibits IκBα phosphorylation Parthenolide_node Parthenolide Parthenolide_node->IKK_Complex MG132_node MG-132 MG132_node->Proteasome Inhibits IκBα degradation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activates QNZ_node QNZ QNZ_node->NFkB_p50_p65_nucleus Inhibits DNA binding

Caption: NF-κB signaling pathway and inhibitor targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NF-κB inhibitors.

NF-κB Luciferase Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

Objective: To measure the inhibitory effect of a compound on NF-κB-mediated gene expression.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter plasmid.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds (e.g., this compound, BAY 11-7082) dissolved in DMSO.

  • Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293 NF-κB reporter cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to assess the upstream events in the NF-κB signaling pathway.

Objective: To determine if a compound inhibits the phosphorylation and/or degradation of IκBα.

Materials:

  • RAW264.7 or other suitable cells.

  • Complete cell culture medium.

  • Test compounds.

  • Lipopolysaccharide (LPS) or TNF-α to stimulate NF-κB.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescence detection reagent.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS or TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the levels of phosphorylated and total IκBα relative to the loading control.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for screening and characterizing NF-κB inhibitors.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation A Compound Library (e.g., this compound, Alternatives) B NF-κB Luciferase Reporter Assay A->B D Cytotoxicity Assay (e.g., MTT) A->D C Determine IC50 Values B->C E Hit Compound Selection C->E D->E F Western Blot for p-IκBα and IκBα E->F G Immunofluorescence for p65 Nuclear Translocation E->G H Kinase Assays (e.g., IKK activity) E->H I Elucidate Target and Mechanism F->I G->I H->I J Animal Model of Inflammation/Disease I->J K Administer Hit Compound J->K L Assess Therapeutic Efficacy (e.g., reduced inflammation) K->L

Caption: Workflow for NF-κB inhibitor discovery.

Conclusion

This compound demonstrates a clear role in the inhibition of the NF-κB signaling pathway, primarily as a downstream consequence of its COX-2 inhibitory activity.[2] This indirect mechanism distinguishes it from other inhibitors that target specific components of the NF-κB cascade more directly. While direct quantitative comparisons of potency are challenging without a specific NF-κB IC50 value for this compound, its effectiveness in the low micromolar range positions it as a compound of interest for further investigation in inflammatory conditions where both the COX-2 and NF-κB pathways are implicated. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Axinelline A and Traditional Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Axinelline A, a naturally derived cyclooxygenase (COX) inhibitor, with commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data on enzyme inhibition, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows to facilitate a clear understanding of their comparative pharmacology.

Data Presentation: Comparative Inhibitory Activity

The primary mechanism of action for both this compound and NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins (B1171923). The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of widely used NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is also provided to compare the relative selectivity of these compounds for the two COX isoforms.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Classification
This compound 8.89[1]2.22[1]4.00Non-selective
Aspirin 3.57[2]29.3[2]0.12Non-selective (COX-1 preferential)
Ibuprofen 12[3] - 13[4]80[3]0.15Non-selective
Naproxen 5.6[5]0.90[5]6.22Non-selective
Diclofenac 0.076[3]0.026[3]2.92Non-selective
Indomethacin 0.0090[3]0.31[3]0.03Non-selective (COX-1 preferential)
Meloxicam 37[3]6.1[3]6.07COX-2 preferential
Celecoxib 82[3]6.8[3]12.06COX-2 selective

Mechanism of Action: Inhibition of the Prostaglandin (B15479496) Synthesis Pathway

This compound, like other NSAIDs, exerts its anti-inflammatory effects by blocking the cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain and inflammation.[6][7] this compound has been shown to be a non-selective COX inhibitor, though it displays a preference for COX-2.[7] Its overall anti-inflammatory activity is comparable to that of the widely used NSAID, diclofenac.[6][7]

Furthermore, the anti-inflammatory effects of this compound are associated with the suppression of the NF-κB signaling pathway.[6][7] This leads to a reduction in the expression of several pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2 itself, and various cytokines such as TNF-α, IL-6, and IL-1β.[6][7]

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Axinelline_A This compound & NSAIDs Axinelline_A->COX1 Axinelline_A->COX2

Figure 1: Simplified diagram of the prostaglandin synthesis pathway and the inhibitory action of this compound and NSAIDs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (this compound and NSAIDs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the production of prostaglandin E2 (PGE2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents plate_setup Plate Setup (Buffer, Heme, Enzyme, Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate measure_activity Measure PGE2 Production (e.g., ELISA) add_substrate->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Axinelline_A This compound Axinelline_A->IKK

References

Evaluating the Selectivity Index of Novel Axinelline A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective anti-inflammatory agents has led researchers to explore a variety of natural compounds and their synthetic derivatives. Axinelline A, a natural product identified as a cyclooxygenase-2 (COX-2) inhibitor, has emerged as a promising scaffold for the development of novel anti-inflammatory drugs. However, the natural form of this compound exhibits a low selectivity index, meaning it inhibits both the inducible COX-2 enzyme, a key target in inflammation, and the constitutive COX-1 enzyme, which plays a crucial role in gastrointestinal protection and platelet function. This lack of selectivity can lead to undesirable side effects similar to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comparative evaluation of novel synthetic derivatives of this compound, focusing on their selectivity index. The selectivity index (SI) is a critical parameter in drug development, calculated as the ratio of the half-maximal inhibitory concentration (IC50) against COX-1 to the IC50 against COX-2 (SI = IC50(COX-1)/IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2, suggesting a potentially better safety profile.

Comparative Analysis of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of natural this compound (A1) and a promising synthetic derivative, compound 5e, against COX-1 and COX-2 enzymes. This data is essential for comparing their selectivity profiles.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound (A1)> 502.8< 1.79
Derivative 5e28.41.7416.32[1]
Diclofenac (Reference)1.20.0524

Data for this compound (A1) and Derivative 5e were obtained from a study on the structural modification of natural this compound[1]. Diclofenac is included as a common clinical reference.

As the data indicates, the natural this compound (A1) is a potent inhibitor of COX-2 but also shows significant activity against COX-1, resulting in a low selectivity index. In contrast, the synthetic derivative compound 5e demonstrates a significant improvement in selectivity. With a selectivity index of 16.32, it shows a marked preference for inhibiting COX-2 over COX-1, suggesting a reduced potential for COX-1-related side effects[1]. This highlights the success of synthetic modifications in optimizing the therapeutic potential of the this compound scaffold.

Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. Under inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2. By inhibiting this pathway, this compound derivatives can effectively reduce the production of inflammatory mediators.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkappaB_alpha IκBα IKK_complex->IkappaB_alpha 3. Phosphorylation NF_kappa_B NF-κB (p50/p65) IkappaB_alpha->NF_kappa_B Inhibition Proteasome Proteasomal Degradation IkappaB_alpha->Proteasome 4. Ubiquitination & Degradation Nucleus Nucleus NF_kappa_B->Nucleus 5. Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes 6. Transcription Axinelline_A_derivatives This compound Derivatives Axinelline_A_derivatives->IKK_complex Inhibition

Caption: The NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, this section details the methodologies for the key experiments cited.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the IC50 values of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Control inhibitors (e.g., Diclofenac)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates and microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and control inhibitors.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the diluted test compound or control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the cytotoxicity of the compounds on non-cancerous cell lines, which is crucial for determining the selectivity index in a broader biological context.

Materials:

  • Non-cancerous cell line (e.g., murine RAW264.7 macrophages)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates and microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Experimental_Workflow start Start: Novel this compound Derivatives Synthesized cox_assay In Vitro COX-1/COX-2 Inhibition Assay start->cox_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Normal Cells) start->cytotoxicity_assay ic50_determination Determine IC50 values for COX-1 and COX-2 cox_assay->ic50_determination cc50_determination Determine CC50 value cytotoxicity_assay->cc50_determination si_calculation Calculate Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)) ic50_determination->si_calculation cc50_determination->si_calculation evaluation Evaluate Therapeutic Potential: High SI indicates better selectivity si_calculation->evaluation

Caption: Experimental workflow for evaluating the selectivity index of novel compounds.

Conclusion

The structural modification of natural this compound has yielded promising derivatives with significantly improved selectivity for COX-2. Compound 5e, with a selectivity index of 16.32, represents a substantial advancement over the non-selective natural product and warrants further investigation as a potential anti-inflammatory agent with a favorable safety profile. The continued exploration of the this compound scaffold through synthetic chemistry holds great promise for the development of next-generation anti-inflammatory drugs that can effectively manage inflammation while minimizing adverse effects. Future studies should focus on a broader range of derivatives to further elucidate the structure-activity relationship and identify candidates with even greater selectivity and potency.

References

Axinelline A Derivatives: A New Frontier in Anti-Inflammatory Therapy with Reduced Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vivo validation of Axinelline A derivatives, showcasing their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In the quest for more tolerable anti-inflammatory agents, researchers have turned to marine natural products. This compound, a potent cyclooxygenase-2 (COX-2) inhibitor, has emerged as a promising lead compound. However, like many conventional NSAIDs, its therapeutic potential is hampered by side effects. Recent advancements in medicinal chemistry have led to the development of this compound derivatives, specifically compound 5e, which has demonstrated a remarkable reduction in adverse effects in preclinical in vivo models, particularly in drug-induced colitis.

This guide provides a comprehensive comparison of this compound and its derivative, compound 5e, with commonly used NSAIDs, focusing on their efficacy and side effect profiles as validated in in vivo studies.

Comparative Efficacy and Safety: A Tabular Overview

The following tables summarize the key quantitative data from in vivo studies, comparing the performance of this compound, its derivative 5e, and conventional NSAIDs.

Table 1: Cyclooxygenase (COX) Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound8.892.224.00
Compound 5e 28.4 1.74 16.32
Diclofenac~1.0~0.1~10
Ibuprofen~10~50~0.2
Celecoxib>100~0.04>2500

Note: Data for this compound and compound 5e are from a specific study. Data for conventional NSAIDs are approximate values from various sources.

Table 2: In Vivo Efficacy in DSS-Induced Colitis Model (Mouse)

Treatment GroupDisease Activity Index (DAI) Score (Arbitrary Units)Colon Length (cm)Histological Score (Arbitrary Units)
Control (No DSS)0~8.00
DSS Model3.5 - 4.0~5.58 - 10
This compound Data not availableData not availableData not available
Compound 5e Significantly lower than DSS model Significantly longer than DSS model Significantly lower than DSS model
Diclofenac (5 mg/kg)~2.5~6.5~5

Note: Specific quantitative data for this compound and compound 5e were not available in the public domain. The qualitative description of "significant" improvement is based on the published abstract. Data for Diclofenac is representative of typical findings in this model.

Table 3: Comparative Side Effect Profile

Compound / ClassPrimary Gastrointestinal Side EffectsPrimary Cardiovascular Side Effects
This compoundPotential for colitis (based on the need for derivatization)Not extensively studied
Compound 5e Significantly reduced colitis compared to parent compound Not extensively studied
Non-selective NSAIDs (e.g., Ibuprofen, Naproxen)Gastric ulcers, bleeding, perforationIncreased risk of myocardial infarction and stroke with some agents
COX-2 Selective NSAIDs (e.g., Celecoxib)Lower risk of GI events compared to non-selective NSAIDsIncreased risk of thrombotic events

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is a widely used and reproducible method for inducing colitis in rodents, mimicking aspects of human inflammatory bowel disease.

Animals: Male C57BL/6 mice (6-8 weeks old) are typically used. Animals are acclimatized for at least one week before the experiment.

Induction of Colitis:

  • Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • The DSS solution is freshly prepared daily.

  • Control animals receive regular drinking water.

Treatment Groups:

  • Control Group: Receive vehicle (e.g., PBS or 0.5% CMC-Na) orally.

  • DSS Model Group: Receive DSS water and vehicle orally.

  • This compound/Compound 5e Group: Receive DSS water and the test compound at a specified dose (e.g., 10-50 mg/kg) orally once daily.

  • Positive Control Group: Receive DSS water and a standard drug like Diclofenac or 5-Aminosalicylic acid (5-ASA) orally.

Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

  • Colon Length: Measured after sacrifice as an indicator of inflammation (shorter colon indicates more severe inflammation).

  • Histopathological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A histological score is assigned based on the severity of inflammation, crypt damage, and ulceration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in comprehension.

NF-κB Signaling Pathway in Inflammation

This compound and its derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocation Axinelline_A_Derivatives This compound Derivatives (e.g., Compound 5e) Axinelline_A_Derivatives->IKK_complex Inhibition DNA DNA NFkappaB_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: The NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the key steps in the in vivo validation of this compound derivatives.

Experimental_Workflow start Start: Acclimatization of Mice dss_induction Induction of Colitis with DSS in Drinking Water (Day 0-7) start->dss_induction treatment Daily Oral Administration of Test Compounds dss_induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring dai_calculation Calculation of Disease Activity Index (DAI) monitoring->dai_calculation sacrifice Sacrifice (Day 8) dai_calculation->sacrifice colon_harvest Colon Harvesting and Length Measurement sacrifice->colon_harvest histology Histopathological Analysis (H&E Staining) colon_harvest->histology scoring Histological Scoring histology->scoring data_analysis Data Analysis and Comparison scoring->data_analysis

Caption: Workflow for the in vivo validation of this compound derivatives in a DSS-induced colitis model.

Conclusion

The structural modification of this compound to yield derivatives like compound 5e represents a significant step forward in the development of safer anti-inflammatory drugs. The in vivo data, although preliminary, strongly suggests that these derivatives maintain potent anti-inflammatory activity while exhibiting a markedly improved side effect profile, particularly concerning gastrointestinal toxicity. The balanced COX inhibition and the targeted suppression of the NF-κB signaling pathway appear to be key to this improved therapeutic window. Further comprehensive in vivo studies and direct comparative trials will be instrumental in fully elucidating the clinical potential of this compound derivatives as a next-generation treatment for inflammatory conditions.

Assessing the Therapeutic Index of Axinelline A Versus Traditional NSAIDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the natural product Axinelline A against traditional nonsteroidal anti-inflammatory drugs (NSAIDs), specifically ibuprofen (B1674241) and diclofenac (B195802). The assessment is based on available preclinical data, focusing on efficacy and toxicity to provide a comprehensive overview for drug development professionals.

Quantitative Assessment of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.

Note on this compound: To date, in vivo acute toxicity studies providing a median lethal dose (LD50) for this compound have not been published in the peer-reviewed literature. In vitro studies have indicated a "lack of cytotoxicity"[1]. However, without in vivo data, a quantitative therapeutic index cannot be calculated. The data presented for this compound focuses on its in vitro efficacy.

Table 1: Comparison of In Vitro Efficacy and In Vivo Therapeutic Index

CompoundTargetIC50 (μM)¹ED50 (mg/kg, rat, oral)²LD50 (mg/kg, rat, oral)³Therapeutic Index (LD50/ED50)
This compound COX-1~8.8Data not availableData not availableNot calculable
COX-2~2.8[2]
Ibuprofen COX-1Data not available~10-30[3]636[4][5]~21.2 - 63.6
COX-2
Diclofenac COX-1Data not available7.20[6][7]Data not availableNot calculable
COX-2

¹IC50: Half-maximal inhibitory concentration. ²ED50: Half-maximal effective dose in the carrageenan-induced rat paw edema model. ³LD50: Median lethal dose.

Signaling Pathways

Cyclooxygenase (COX) Pathway Inhibition

Traditional NSAIDs and this compound exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet function, and COX-2, which is induced during inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Axinelline_A This compound Axinelline_A->COX1 Axinelline_A->COX2 More Selective Traditional_NSAIDs Traditional NSAIDs (Ibuprofen, Diclofenac) Traditional_NSAIDs->COX1 Traditional_NSAIDs->COX2

Figure 1: Inhibition of COX-1 and COX-2 pathways.
NF-κB Signaling Pathway Suppression by this compound

This compound has also been shown to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound can further reduce the inflammatory response.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Cytokines LPS, Pro-inflammatory Cytokines IKK IKK Complex LPS_Cytokines->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Axinelline_A This compound Axinelline_A->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Gene_Expression

Figure 2: this compound's suppression of the NF-κB pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for ED50 Determination)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Workflow:

Edema_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Dosing Oral Administration (Vehicle, Test Compound, Reference) Grouping->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Data Analysis (% Inhibition, ED50 Calculation) Measurement->Analysis

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used. They are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8). The control group receives the vehicle, the reference group receives a standard NSAID (e.g., ibuprofen or diclofenac), and the test groups receive varying doses of the test compound (e.g., this compound). Dosing is typically done orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED50 is then calculated from the dose-response curve.

Assessment of NSAID-Induced Gastrointestinal Toxicity in Rats

This protocol is used to evaluate the ulcerogenic potential of NSAIDs.

Methodology:

  • Animals and Dosing: Male Wistar rats are fasted for 24 hours with free access to water. The test compound or reference NSAID is administered orally at different doses. The control group receives the vehicle.

  • Observation Period: The animals are observed for a set period, typically 4-6 hours after drug administration.

  • Gastric Ulcer Assessment:

    • Animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature and washed with saline.

    • The gastric mucosa is examined for the presence of ulcers, erosions, and hemorrhages.

    • The severity of the lesions can be scored using a predefined scale (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two slight lesions, 3 = more than two slight lesions or one severe lesion, etc.). An ulcer index is then calculated for each group.

  • Histopathological Examination: Gastric tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of mucosal damage, inflammation, and cellular infiltration.

Discussion and Conclusion

The available data indicates that this compound is a potent inhibitor of COX-2 with some activity against COX-1. Its additional ability to suppress the NF-κB signaling pathway suggests a multi-faceted anti-inflammatory mechanism. While in vitro studies point towards a favorable safety profile with a lack of cytotoxicity, the absence of in vivo toxicity data (LD50) for this compound makes a direct comparison of its therapeutic index with traditional NSAIDs impossible at this time.

For ibuprofen, the calculated therapeutic index in rats ranges from approximately 21.2 to 63.6, providing a benchmark for a relatively safe and effective NSAID. The lack of a reported oral LD50 for diclofenac in rats in the reviewed literature prevents a similar calculation, though it is generally considered to have a narrower therapeutic window than ibuprofen.

A recent study on a structurally related derivative of this compound, compound 5e, demonstrated reduced colitis side effects in an in vivo model[8]. This finding suggests that the this compound scaffold may have inherent properties that lead to a better gastrointestinal safety profile compared to traditional NSAIDs. However, this remains to be confirmed in direct in vivo studies with this compound.

Future Directions:

To fully assess the therapeutic potential of this compound, further preclinical studies are essential. Specifically, in vivo acute and chronic toxicity studies in rodent models are required to determine its LD50 and overall safety profile. Furthermore, head-to-head comparative studies evaluating the gastrointestinal and cardiovascular side effects of this compound against traditional NSAIDs would provide critical data for its potential as a lead compound in the development of new anti-inflammatory drugs with an improved therapeutic index.

References

Safety Operating Guide

Prudent Disposal of Axinelline A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel bioactive compounds like Axinelline A are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on its known biological activity and chemical structure is essential. This compound, a marine natural product derived from the bacterium Streptomyces axinellae, is a potent COX-2 inhibitor, indicating significant biological activity that necessitates careful management of its waste stream.

Core Safety and Handling Principles

Given its potent bioactivity, this compound should be treated as a potentially hazardous substance. All handling should be performed by trained personnel in a designated laboratory area.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling the solid form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.

Spill Management: In the event of a spill, the area should be immediately secured. For small spills of solid this compound, gently sweep the material to avoid raising dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container. The spill area should then be decontaminated with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Based on its molecular formula (C12H15NO6), this compound is a non-halogenated organic compound. Therefore, the liquid waste should be designated as "non-halogenated organic waste." Do not mix with halogenated solvent waste.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

2. Labeling of Waste Containers: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Bioactive," "Potentially Toxic")

  • The date of accumulation

3. Storage of Waste: Waste containers should be stored in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.

4. Final Disposal: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Potential for Chemical Deactivation

The chemical structure of this compound includes a dihydroxybenzoyl group, which is a catechol derivative. Catechols can be susceptible to oxidative degradation, which may offer a potential method for chemical deactivation prior to disposal. This should only be attempted by qualified chemists with a thorough understanding of the reaction.

Oxidative Degradation: The catechol moiety can be oxidized to a less reactive o-quinone, which can then polymerize. This can be achieved using various oxidizing agents. However, the byproducts of such a reaction with this compound are unknown and may also be hazardous. Therefore, this is presented as a potential area for research into deactivation rather than a standard disposal procedure. Any such deactivation procedure would need to be validated to ensure complete degradation of the parent compound, and the resulting mixture should still be disposed of as hazardous chemical waste.

Quantitative Data Summary

As no specific SDS is publicly available, quantitative data on toxicity and environmental hazards are limited. The key quantitative information available relates to its biological activity:

PropertyValueSource
Molecular Formula C12H15NO6Wikipedia[1]
Molar Mass 269.253 g/mol Wikipedia[1]

Researchers should consult their institution's chemical safety resources for guidance on handling compounds with unknown toxicity profiles.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is visualized in the following diagram.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal Start Handling this compound (Solid or Solution) Solid_Waste Solid Waste (Contaminated PPE, etc.) Start->Solid_Waste Generation Liquid_Waste Liquid Waste (Solutions containing this compound) Start->Liquid_Waste Generation Sharps_Waste Sharps Waste (Contaminated Needles, etc.) Start->Sharps_Waste Generation Collect_Solid Collect in Sealed Container 'Hazardous Waste - Solid' Solid_Waste->Collect_Solid Collect_Liquid Collect in Sealed Container 'Hazardous Waste - Non-Halogenated Liquid' Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Sharps Container 'Hazardous Chemical Sharps' Sharps_Waste->Collect_Sharps Storage Store in Designated Secure Area Collect_Solid->Storage Collect_Liquid->Storage Collect_Sharps->Storage Disposal Dispose via Institutional EHS or Licensed Contractor Storage->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Axinelline A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling of Axinelline A, a marine alkaloid with potential as a COX-2 inhibitor.[1] Due to the limited availability of specific safety data for this compound, a cautious approach is mandated. All handling procedures should adhere to the stringent guidelines established for cytotoxic compounds to minimize occupational exposure.[2][3][4][5]

I. Personal Protective Equipment (PPE)

All personnel handling this compound in any form (solid or in solution) must utilize the following personal protective equipment. This PPE is mandatory for all procedures, including transport, preparation, and disposal.[4][6]

PPE ComponentSpecificationRationale
Gloves Chemotherapy-approved, powder-free nitrile glovesDouble gloving is required. Provides protection against chemical permeation.
Gown Disposable, lint-free, solid-front gown with cuffed sleevesPrevents skin contact and contamination of personal clothing.
Eye Protection Chemical splash goggles and a full-face shieldProtects eyes and face from splashes and aerosols.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorRequired when handling the powdered form or when aerosols may be generated.

II. Engineering Controls and Laboratory Practices

To further mitigate exposure risks, all handling of this compound must be conducted within designated and controlled areas.

Control MeasureSpecificationRationale
Ventilation Certified chemical fume hood or biological safety cabinetEnsures containment of airborne particles and vapors.
Designated Area Clearly demarcated area for handling this compoundRestricts access and prevents cross-contamination.
Hand Washing Wash hands thoroughly before and after handlingStandard hygiene practice to remove any potential contamination.
Sharps Use Luer-Lok fittings and avoid needles where possibleMinimizes the risk of accidental skin puncture.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the contamination and ensure the safety of all laboratory personnel. A cytotoxic spill kit must be readily accessible in all areas where this compound is handled.[2]

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment_cleanup Containment & Cleanup cluster_reporting Reporting spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area alert->evacuate ppe Don appropriate PPE evacuate->ppe spill_kit Retrieve cytotoxic spill kit ppe->spill_kit contain Contain the spill with absorbent material spill_kit->contain decontaminate Decontaminate the area contain->decontaminate dispose Dispose of all contaminated materials as cytotoxic waste decontaminate->dispose report Report the incident to the supervisor dispose->report document Document the spill and response report->document

Caption: this compound Spill Response Workflow

IV. Disposal Plan

All materials contaminated with this compound are to be considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste Dispose of in a designated, sealed, and clearly labeled cytotoxic waste container.
Liquid Waste Collect in a sealed, leak-proof container labeled as cytotoxic waste.
Sharps Dispose of in a puncture-resistant sharps container designated for cytotoxic waste.

All waste containers must be transported by trained personnel in a sealed, rigid, leak-proof secondary container.[4]

V. Transportation and Storage

The transportation and storage of this compound require specific procedures to prevent accidental release and ensure compound stability.

ProcedureSpecification
Transportation Transport in a clearly labeled, sealed, and leak-proof container.
Storage Store in a designated, secure, and well-ventilated area away from incompatible materials.

By adhering to these protocols, researchers, scientists, and drug development professionals can safely handle this compound while minimizing the risk of exposure and ensuring a secure laboratory environment. Regular training and review of these procedures are essential for maintaining a high standard of safety.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.